2-Bromoimidazo[1,2-A]pyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromoimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-10-2-1-8-3-6(10)9-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVOUEFJVRUBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the structure of 2-Bromoimidazo[1,2-a]pyrazine?
An In-depth Technical Guide to 2-Bromoimidazo[1,2-a]pyrazine
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,2-a]pyrazine scaffold is a privileged structure, analogous to purines, and is found in numerous bioactive molecules. This document details the core structure, physicochemical properties, synthesis, and chemical reactivity of the 2-bromo derivative. Particular emphasis is placed on its role as a versatile synthetic intermediate, enabled by the strategic placement of the bromine atom for cross-coupling reactions. We will explore its applications as a foundational building block in the synthesis of compound libraries for targeting various diseases, supported by experimental protocols and mechanistic insights.
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyrazine ring system is a fused heterocyclic scaffold that has garnered substantial attention in pharmaceutical research. Its structural similarity to naturally occurring purines allows derivatives to interact with a wide range of biological targets, often acting as mimics or antagonists. This scaffold is a key component in molecules exhibiting diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]
The versatility of the imidazo[1,2-a]pyrazine core makes it a valuable template in modern drug discovery.[1][2][3] The development of synthetic routes to functionalize this core at various positions is crucial for probing structure-activity relationships (SAR) and optimizing drug candidates. The introduction of a bromine atom, as in this compound, provides a highly valuable "handle" for synthetic chemists to elaborate the core structure through a variety of powerful chemical reactions.
Core Structure and Physicochemical Properties
Molecular Structure
This compound is a bicyclic aromatic compound composed of a pyrazine ring fused to an imidazole ring. The bromine atom is substituted at the C2 position of the imidazole ring.
Caption: Chemical structure of this compound.
Physicochemical Properties
The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 944896-33-7 | [4][5] |
| Molecular Formula | C₆H₄BrN₃ | [4][5] |
| Molecular Weight | 198.02 g/mol | [4][5] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [4] |
| SMILES | BrC1=CN2C=CN=CC2=N1 | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [6] |
Synthesis and Mechanistic Insights
General Synthetic Route
The construction of the imidazo[1,2-a]pyrazine core is most commonly achieved via a condensation reaction. While various methods exist for the synthesis of the parent scaffold, the direct synthesis of 2-bromo substituted analogues often follows a predictable pathway.[7] A classical and effective approach involves the condensation of an aminopyrazine with an α-halocarbonyl compound.[7]
For this compound, the synthesis typically involves the reaction of 2-aminopyrazine with a 2,2-dihaloacetaldehyde derivative or equivalent, followed by cyclization. A more direct and widely used method for creating substituted imidazo[1,2-a]pyrazines involves the condensation of an appropriately substituted 2-aminopyrazine with an α-bromo aryl ketone.[7]
Caption: General workflow for the synthesis of imidazo[1,2-a]pyrazines.
Experimental Protocol: Synthesis of 3-Bromoimidazo[1,2-a]pyrazine (Illustrative Example)
While a specific protocol for the 2-bromo isomer is proprietary to manufacturers, a published method for the analogous 3-bromo isomer provides insight into the experimental conditions. This can be adapted by selecting appropriate starting materials.
Reaction: Imidazo[1,2-a]pyrazine with N-Bromosuccinimide (NBS).
-
Dissolution: Dissolve imidazo[1,2-a]pyrazine in a suitable solvent such as chloroform or acetonitrile.
-
Reagent Addition: Slowly add one equivalent of N-Bromosuccinimide (NBS) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield the pure bromo-imidazo[1,2-a]pyrazine.[8]
Reactivity and Key Chemical Transformations
The chemical behavior of this compound is dictated by the electronic properties of the fused ring system and the presence of the bromine atom.
Regioselectivity in Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyrazine ring system is susceptible to electrophilic aromatic substitution. The five-membered imidazole ring is more electron-rich than the six-membered pyrazine ring, making it the preferred site of attack. Theoretical and experimental data show that electrophilic attack preferentially occurs at the C3 position.[9] This is because the carbocation intermediate formed by attack at C3 is more stable, as it allows the six-membered ring to maintain its aromaticity.[9] Direct bromination of the parent imidazo[1,2-a]pyrazine typically yields the 3-bromo derivative or di/tri-brominated products under harsher conditions.[2] Therefore, the synthesis of the pure 2-bromo isomer requires a strategy that builds the ring system with the bromine already in place, rather than attempting direct bromination of the scaffold.
Utility in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of the bromine atom at the C2 position is its function as a leaving group in transition-metal-catalyzed cross-coupling reactions. This opens a vast landscape for synthetic diversification.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for installing amine-containing side chains that are prevalent in bioactive molecules.[7]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
These reactions are foundational in modern medicinal chemistry for building molecular complexity and exploring SAR. The 2-bromo isomer is a key building block for creating libraries of 2-substituted imidazo[1,2-a]pyrazines.
Caption: Key cross-coupling reactions of this compound.
Applications in Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the development of novel therapeutics. This compound serves as a critical starting material for accessing derivatives with potent biological activity.
Inhibitors of Bacterial Secretion Systems
A notable application is in the development of inhibitors for bacterial virulence factors. For instance, novel 8-amino imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system.[7] This system is vital for the pathogenicity of several important Gram-negative bacteria, including Helicobacter pylori. The synthesis of these inhibitors often relies on functionalizing a brominated imidazo[1,2-a]pyrazine core to build the final pharmacophore.[7]
Anticancer Agents
Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown significant potential as anticancer agents.[10] Their structural similarity to purines allows them to interfere with DNA replication and other cellular processes in cancer cells. The ability to use this compound to install a wide variety of substituents via cross-coupling enables the fine-tuning of activity against specific cancer cell lines and targets, such as protein kinases.[1]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for drug discovery and development. Its structure, characterized by the versatile imidazo[1,2-a]pyrazine core and a synthetically tractable bromine handle at the C2 position, provides an ideal platform for the synthesis of diverse and complex molecules. The robust synthetic routes to this compound and its predictable reactivity in powerful cross-coupling reactions ensure its continued importance for researchers and scientists dedicated to creating the next generation of therapeutics.
References
- 1. 5-Bromoimidazo[1,2-a]pyrazine | 87597-26-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound 97% | CAS: 944896-33-7 | AChemBlock [achemblock.com]
- 5. jwpharmlab.com [jwpharmlab.com]
- 6. 6-Bromoimidazo[1,2-a]pyrazine | 912773-24-1 [sigmaaldrich.com]
- 7. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-BROMOIMIDAZO[1,2-A]PYRAZINE | 57948-41-1 [chemicalbook.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromoimidazo[1,2-a]pyrazine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The strategic introduction of a bromine atom at the 2-position of this scaffold yields 2-Bromoimidazo[1,2-a]pyrazine, a versatile building block for the synthesis of more complex and potentially more potent drug candidates. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to probe the structure-activity relationship (SAR) of novel compounds. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound, offering valuable insights for researchers in drug discovery and development.
Physical and Chemical Properties
This compound is a white solid at room temperature. Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 944896-33-7 | [1] |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Appearance | White Solid | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. | General knowledge |
Synthesis of this compound
The synthesis of the imidazo[1,2-a]pyrazine core can be achieved through several methods, with the most common being the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound. A plausible and efficient method for the synthesis of this compound involves a one-pot, three-component reaction catalyzed by iodine.[3]
Experimental Protocol: Iodine-Catalyzed One-Pot Synthesis
This protocol is adapted from a general procedure for the synthesis of imidazo[1,2-a]pyrazines.[3]
Materials:
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2-Aminopyrazine
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Bromoacetaldehyde diethyl acetal
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Iodine (catalyst)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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To a solution of 2-aminopyrazine (1.0 mmol) in dichloromethane (10 mL) is added bromoacetaldehyde diethyl acetal (1.2 mmol).
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Iodine (0.1 mmol, 10 mol%) is added to the mixture.
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The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.
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The aqueous layer is extracted with dichloromethane (3 x 15 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Causality behind Experimental Choices:
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Iodine as a Catalyst: Iodine is a mild Lewis acid that activates the carbonyl group of the bromoacetaldehyde derivative, facilitating the initial condensation with 2-aminopyrazine. Its low cost and low toxicity make it an attractive catalyst for this transformation.[3]
-
One-Pot Procedure: This approach simplifies the synthetic process by avoiding the isolation of intermediates, which can improve overall yield and reduce waste.
-
Room Temperature Reaction: The ability to perform the reaction at room temperature reduces energy consumption and minimizes the potential for side reactions that may occur at higher temperatures.
Caption: One-pot synthesis of this compound.
Chemical Reactivity: A Gateway to Diverse Scaffolds
The bromine atom at the 2-position of the imidazo[1,2-a]pyrazine ring is a key functional group that allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are instrumental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl substituents at the 2-position.
This protocol is based on general procedures for Suzuki-Miyaura reactions on bromo-heterocycles.[4]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask are added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed 1,4-dioxane (8 mL) and water (2 mL) are added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, with progress monitored by TLC.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 2-aryl-imidazo[1,2-a]pyrazine.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Research article A GREEN PROTOCOL FOR THE SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME IMIDAZO (1,2-A) PYRAZINES | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Regioselective Synthesis of 2-Bromoimidazo[1,2-a]pyrazine
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine ring system is a privileged scaffold in medicinal chemistry and drug development.[1] This fused heterocyclic motif is a cornerstone in the design of compounds targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in bacterial virulence.[1][2][3] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an excellent pharmacophore for establishing critical interactions within protein binding sites.
Among its many derivatives, 2-bromoimidazo[1,2-a]pyrazine (CAS: 944896-33-7) stands out as a particularly valuable starting material.[4] The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a broad range of post-synthesis modifications through metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial step in optimizing lead compounds for potency, selectivity, and pharmacokinetic properties. This guide provides a detailed examination of the most logical and field-proven strategy for the synthesis of this key intermediate, focusing on regiochemical control and practical execution.
Synthetic Strategy Analysis: A Tale of Two Pathways
The synthesis of a substituted imidazo[1,2-a]pyrazine begins with the foundational scaffold. Two logical pathways emerge for the introduction of a bromine atom at the 2-position:
-
Pathway A: Direct Electrophilic Bromination: Synthesize the parent imidazo[1,2-a]pyrazine core first, followed by an electrophilic bromination reaction.
-
Pathway B: Regioselective Cyclization: Employ a C2-brominated building block in the initial cyclization reaction with 2-aminopyrazine to pre-install the halogen at the desired position.
The Challenge of Direct Bromination (Pathway A)
While seemingly straightforward, direct electrophilic bromination of the imidazo[1,2-a]pyrazine core is fraught with regioselectivity issues. The electron-rich nature of the imidazole ring directs electrophiles preferentially to the C3 and C5 positions. Experimental evidence confirms that treating imidazo[1,2-a]pyrazine with bromine typically results in the formation of 3-bromo- or 3,5-dibromoimidazo[1,2-a]pyrazine.[5] Attempts to functionalize the core via bromination have been reported to yield inseparable mixtures of regioisomers, making this an inefficient and impractical route for obtaining the pure 2-bromo isomer.[2]
The Superiority of Regioselective Cyclization (Pathway B)
To overcome the inherent regioselectivity problem, the most robust and logical strategy is to build the desired isomer from precursors that guarantee the correct placement of the bromine atom. The classic and highly effective method for constructing the imidazo[1,2-a]pyrazine scaffold is the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[2][3] By selecting an α-halocarbonyl reagent that already contains a bromine atom at the carbon destined to become C2 of the final product, regiochemical uncertainty is eliminated. This approach forms the core of our recommended protocol.
Caption: Comparison of synthetic pathways to this compound.
Core Synthesis Protocol: Regioselective Cyclization
This protocol details the recommended one-pot synthesis of this compound from 2-aminopyrazine and 2-bromo-1,1-diethoxyethane, the stable acetal form of bromoacetaldehyde.
Reagent and Material Data
| Reagent | Formula | MW ( g/mol ) | Role | Key Considerations |
| 2-Aminopyrazine | C₄H₅N₃ | 95.10 | Starting Heterocycle | Commercially available. Ensure purity. |
| 2-Bromo-1,1-diethoxyethane | C₆H₁₃BrO₂ | 197.07 | C2-Bromo Synthon | Stable liquid precursor to bromoacetaldehyde.[6] |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Catalyst | Used for in situ hydrolysis of the acetal. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent | Good solvent for both reactants and intermediates. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Base | Neutralizes acid and facilitates the final cyclization/aromatization step. |
Step-by-Step Experimental Methodology
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyrazine (1.0 eq) and absolute ethanol (approx. 10 mL per gram of aminopyrazine). Stir until all solids have dissolved.
-
Reagent Addition: Add 2-bromo-1,1-diethoxyethane (1.2 eq) to the solution at room temperature.
-
Acetal Hydrolysis: Carefully add concentrated hydrochloric acid (approx. 0.5 eq) dropwise to the stirring solution. A slight exotherm may be observed. Stir the mixture at room temperature for 30-60 minutes to facilitate the in situ hydrolysis of the acetal to bromoacetaldehyde.
-
Condensation and Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic (pH 7-8). This will quench the acid and facilitate the final dehydration step. The mixture may be stirred for an additional 30 minutes.
-
Isolation: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol used). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Mechanism of Reaction: From Precursors to Product
The reaction proceeds through a well-established sequence of nucleophilic attack, substitution, and intramolecular cyclization, often referred to as the Tschitschibabin reaction for imidazopyridine synthesis.
Caption: Key steps in the regioselective synthesis mechanism.
-
Acetal Hydrolysis: The acid catalyst protonates the acetal oxygens, leading to the elimination of ethanol and formation of an oxocarbenium ion, which is then attacked by water to generate bromoacetaldehyde in situ.
-
Initial Condensation: The more nucleophilic ring nitrogen (N1) of 2-aminopyrazine attacks the electrophilic carbonyl carbon of bromoacetaldehyde.
-
Dehydration: The resulting hemiaminal intermediate rapidly loses a molecule of water to form a Schiff base (iminium ion).
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the adjacent carbon bearing the bromine atom in an intramolecular SN2 reaction, forming the five-membered imidazole ring.
-
Aromatization: The final step is the elimination of HBr from the cyclized intermediate, a process often facilitated by heat or a mild base, which results in the formation of the stable, aromatic imidazo[1,2-a]pyrazine ring system.
Product Validation and Characterization
Ensuring the identity and purity of the final product is critical. The synthesized this compound should be characterized using standard analytical techniques.
| Property | Expected Value | Source |
| Chemical Formula | C₆H₄BrN₃ | [4] |
| Molecular Weight | 198.02 g/mol | [4] |
| Appearance | Off-white to yellow solid | - |
| ¹H NMR | Distinct aromatic protons characteristic of the scaffold. The absence of a proton at the C2 position and the presence of signals for H3, H5, H6, and H8 would be expected. | - |
| Mass Spec (MS) | [M+H]⁺ peak at ~198/200, showing the characteristic isotopic pattern for a single bromine atom. | - |
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a regioselective cyclization strategy. By reacting 2-aminopyrazine with a C2-brominated synthon like 2-bromo-1,1-diethoxyethane, the challenges of regiochemical control associated with direct bromination are completely circumvented. The protocol outlined in this guide is based on established principles of heterocyclic chemistry and provides a robust foundation for researchers and drug development professionals to access this versatile and strategically important building block for further synthetic elaboration.
References
- 1. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 97% | CAS: 944896-33-7 | AChemBlock [achemblock.com]
- 5. 3,8-Dibromoimidazo[1,2-a]pyrazine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
2-Bromoimidazo[1,2-a]pyrazine reaction mechanism and synthesis pathway
An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of 2-Bromoimidazo[1,2-a]pyrazine
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] This nitrogen-containing fused ring system is a key structural component in numerous biologically active molecules, exhibiting a wide array of pharmacological properties including anti-cancer, anti-inflammatory, and antibacterial activities.[2][3][4] The functionalization of this core, particularly through halogenation, provides a versatile handle for further chemical modifications and the exploration of structure-activity relationships (SAR). This compound, in particular, serves as a crucial building block for the synthesis of more complex derivatives through cross-coupling reactions. This guide provides a comprehensive overview of the synthesis pathways and reaction mechanisms involved in the preparation of the imidazo[1,2-a]pyrazine core and its subsequent bromination, with a focus on the synthesis of the 2-bromo isomer.
Part 1: Synthesis of the Imidazo[1,2-a]pyrazine Core
The most common and direct method for the synthesis of the imidazo[1,2-a]pyrazine scaffold is the condensation reaction between a 2-aminopyrazine and an α-haloketone.[5][6] This reaction, often referred to as a heteroannulation, provides an efficient route to a variety of substituted imidazo[1,2-a]pyrazines.
General Reaction Scheme
The reaction proceeds by heating a mixture of a 2-aminopyrazine derivative with an α-haloketone, typically an α-bromoketone, in a suitable solvent. The choice of solvent can influence the reaction rate and yield, with alcohols or aprotic polar solvents like DMF being commonly employed.[5] Microwave irradiation has also been shown to significantly accelerate this transformation, often leading to higher yields in shorter reaction times.[6]
Reaction Mechanism
The formation of the imidazo[1,2-a]pyrazine ring system occurs through a two-step mechanism:
-
SN2 Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen of the pyrazine ring (N1) on the electrophilic carbon of the α-haloketone. This results in the formation of a pyridinium-like intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring. Subsequent dehydration of the resulting hemiaminal-like intermediate leads to the formation of the aromatic imidazo[1,2-a]pyrazine ring system.
Below is a Graphviz diagram illustrating the synthesis pathway and the reaction mechanism.
Caption: Synthesis pathway and reaction mechanism for the formation of the imidazo[1,2-a]pyrazine core.
Part 2: Bromination of Imidazo[1,2-a]pyrazine: Regioselectivity and Mechanism
The bromination of the imidazo[1,2-a]pyrazine core is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is dictated by the electronic properties of the heterocyclic ring system.
Regioselectivity
Experimental evidence and theoretical calculations show that the C-3 position of the imidazo[1,2-a]pyrazine ring is the most susceptible to electrophilic attack.[7][8] The pyrazine ring is electron-deficient and therefore deactivated towards electrophilic substitution. In contrast, the imidazole ring is electron-rich, and the C-3 position is the most nucleophilic.[7] Consequently, direct bromination of imidazo[1,2-a]pyrazine typically yields the 3-bromo derivative.[4] Over-bromination can lead to di- or tri-brominated products, such as 3,5-dibromoimidazo[1,2-a]pyrazine.[4]
Reaction Mechanism of Electrophilic Bromination
The mechanism of electrophilic bromination at the C-3 position involves the formation of a resonance-stabilized carbocation intermediate, also known as a Wheland intermediate or sigma complex. The stability of this intermediate is a key factor in determining the regioselectivity.
-
Attack at C-3: When the electrophile (Br+) attacks the C-3 position, the positive charge can be delocalized over the imidazole ring without disrupting the aromaticity of the pyrazine ring. This leads to a relatively stable intermediate.[7][8]
-
Attack at C-2: Attack at the C-2 position results in a less stable intermediate where the positive charge is localized on a nitrogen atom or disrupts the aromaticity of the pyrazine ring in some resonance forms.[7][8]
The greater stability of the intermediate formed from attack at C-3 explains the observed regioselectivity.
Caption: Mechanism of electrophilic bromination of imidazo[1,2-a]pyrazine, illustrating the favored attack at the C-3 position.
Part 3: Synthesis of this compound
Due to the inherent regioselectivity of electrophilic bromination, the direct synthesis of this compound is challenging and often results in low yields or inseparable mixtures of isomers.[5][9] Therefore, alternative strategies are required to achieve regioselective synthesis of the 2-bromo isomer.
Strategy 1: Synthesis from Pre-functionalized Starting Materials
A more controlled approach to obtaining 2-substituted imidazo[1,2-a]pyrazines involves incorporating the desired substituent into the α-haloketone starting material. To synthesize this compound, one would theoretically need to condense 2-aminopyrazine with an α,α-dihaloaldehyde or a related equivalent, which can be synthetically challenging.
A more practical approach is the condensation of a 2-aminopyrazine with a bromo-substituted α-keto acid derivative, followed by decarboxylation. However, the most reliable methods often involve multi-step sequences.
Illustrative Experimental Protocols
Protocol 1: Synthesis of Imidazo[1,2-a]pyrazine (General Procedure)
This protocol is a general method for the synthesis of the parent imidazo[1,2-a]pyrazine core.
-
Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as methanol or ethanol, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a base such as sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 3-Bromoimidazo[1,2-a]pyrazine
This protocol describes the direct bromination of imidazo[1,2-a]pyrazine, which yields the 3-bromo isomer.
-
Reaction Setup: Dissolve imidazo[1,2-a]pyrazine (1.0 eq) and sodium acetate (1.2 eq) in methanol saturated with potassium bromide.[10] Cool the mixture to -10 °C.
-
Bromination: Slowly add a solution of bromine (1.0 eq) in methanol dropwise over 5 minutes.
-
Quenching and Work-up: After the addition is complete, quench the reaction by adding a 1N sodium sulfite solution.[10] Remove the solvent under vacuum. Dissolve the residue in a mixture of water and saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 3-bromoimidazo[1,2-a]pyrazine.[10]
Data Summary
| Product | Starting Materials | Reagents and Conditions | Yield | Reference |
| Imidazo[1,2-a]pyridines/pyrazines | 2-aminopyridine/pyrazine, α-bromoketone | H2O-IPA, Microwave, 75 °C, 5 min | up to 95% | [6] |
| 3-Bromoimidazo[1,2-a]pyrazine | Imidazo[1,2-a]pyrazine | Br2, NaOAc, KBr/MeOH, -10 °C | Quantitative | [10] |
| 3-Haloimidazo[1,2-a]pyridines | Imidazo[1,2-a]pyridines | NaClO2 or NaBrO2, DMF, 60 °C | 64-92% | [11] |
Conclusion
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the development of new therapeutic agents. While the synthesis of the core ring system is well-established, the regioselective functionalization, particularly the introduction of a bromine atom at the 2-position, presents a significant synthetic challenge. The inherent electronic properties of the ring system favor electrophilic attack at the C-3 position, making the synthesis of 3-bromoimidazo[1,2-a]pyrazine a straightforward process. The synthesis of this compound, however, requires more sophisticated strategies, often involving multi-step sequences or the use of pre-functionalized starting materials. A thorough understanding of the underlying reaction mechanisms and regiochemical preferences is paramount for the rational design and synthesis of novel imidazo[1,2-a]pyrazine derivatives for drug discovery.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-BROMOIMIDAZO[1,2-A]PYRAZINE | 57948-41-1 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Spectral Data of 2-Bromoimidazo[1,2-a]pyrazine: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the expected spectral data for 2-Bromoimidazo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of directly published spectra for this specific isomer, this document leverages fundamental spectroscopic principles and comparative data from the parent imidazo[1,2-a]pyrazine scaffold and its derivatives to offer a robust predictive interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.
Introduction to the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine ring system is a nitrogen-containing fused heterocycle that is a key structural motif in numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The electronic nature of this aromatic system, characterized by a bridgehead nitrogen atom, significantly influences the chemical shifts and coupling constants observed in NMR spectroscopy, as well as its fragmentation patterns in mass spectrometry and vibrational modes in IR spectroscopy. The introduction of a bromine atom at the 2-position is expected to further modulate these properties through its inductive and resonance effects.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the four protons on the bicyclic ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | s | - |
| H-5 | 8.8 - 9.0 | d | ~4.5 |
| H-6 | 7.9 - 8.1 | dd | ~4.5, ~1.5 |
| H-8 | 8.3 - 8.5 | d | ~1.5 |
Rationale for Predictions: The predictions are based on the analysis of related imidazo[1,2-a]pyrazine derivatives.[3][4] The proton at the C-3 position is expected to be a singlet due to the adjacent bromine atom. The protons on the pyrazine ring (H-5, H-6, and H-8) will exhibit characteristic doublet and doublet of doublets patterns due to ortho and meta couplings. The electron-withdrawing effect of the bromine atom is expected to cause a general downfield shift of the protons compared to the unsubstituted imidazo[1,2-a]pyrazine.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbon atom attached to the bromine (C-2) will be significantly influenced by the halogen's electronegativity.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 110 - 115 |
| C-3 | 130 - 135 |
| C-5 | 140 - 145 |
| C-6 | 120 - 125 |
| C-8 | 135 - 140 |
| C-9a | 145 - 150 |
Rationale for Predictions: The chemical shift of C-2 is predicted to be in the range of 110-115 ppm due to the direct attachment of the bromine atom. The other carbon signals are assigned based on the known electronic distribution in the imidazo[1,2-a]pyrazine ring system and data from substituted analogs.[1][5]
Mass Spectrometry (MS) Analysis
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 197/199 | Molecular ion peak with characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) |
| [M-Br]⁺ | 118 | Loss of a bromine radical |
| [M-HCN]⁺ | 170/172 | Loss of hydrogen cyanide from the imidazole ring |
Interpretation of Fragmentation: The molecular ion peak will appear as a doublet with a roughly 1:1 intensity ratio, which is a hallmark of a monobrominated compound.[6] Common fragmentation pathways for nitrogen-containing heterocycles include the loss of small neutral molecules like HCN. The loss of the bromine atom will also be a prominent fragmentation pathway.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrational modes of its functional groups and the aromatic ring system.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1640 - 1500 | C=C and C=N stretching (aromatic rings) |
| 1400 - 1000 | In-plane C-H bending and ring vibrations |
| 850 - 750 | Out-of-plane C-H bending |
| 700 - 500 | C-Br stretching |
Interpretation of IR Spectrum: The spectrum will be dominated by absorptions from the aromatic C-H and ring stretching vibrations. The C-Br stretching frequency is expected in the lower wavenumber region. The overall IR spectrum of the parent imidazo[1,2-a]pyrazine provides a good reference for the expected peak positions.[7]
Hypothetical Experimental Protocols
The following are proposed step-by-step methodologies for the synthesis and spectral characterization of this compound.
Synthesis of this compound
A plausible synthetic route involves the cyclocondensation of 2-aminopyrazine with an α-haloketone, followed by bromination. A more direct approach could be the reaction of 2-aminopyrazine with a 2,2-dihaloacetaldehyde derivative or a similar synthon. A general procedure for the synthesis of related imidazo[1,2-a]pyrazines involves the reaction of an aminopyrazine with an α-bromoketone.[8] For the synthesis of the 2-bromo derivative, a direct bromination of the imidazo[1,2-a]pyrazine core could be challenging due to regioselectivity issues.[8] A more controlled synthesis might involve the use of a pre-functionalized building block.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use standard acquisition parameters.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for EI) or by dissolving it in a suitable solvent and infusing it (for ESI).
-
Ionization: Use either electron impact (70 eV) or electrospray ionization.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
IR Spectroscopy Data Acquisition
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Visualization of Molecular Structure and Workflow
Caption: Molecular structure of this compound.
Caption: General workflow for the synthesis and spectral characterization.
Conclusion
This technical guide provides a comprehensive overview of the expected spectral data for this compound. By combining theoretical principles with comparative data from related structures, we have presented a detailed prediction of its NMR, MS, and IR spectra. The provided hypothetical experimental protocols and workflows serve as a practical guide for researchers working on the synthesis and characterization of this and similar heterocyclic compounds. This information is crucial for the unambiguous identification and further development of novel imidazo[1,2-a]pyrazine derivatives in various scientific fields.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Imidazo[1,2-a]pyrazine Core: Synthesis, Properties, and Therapeutic Applications
Abstract
The imidazo[1,2-a]pyrazine scaffold is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities and synthetic accessibility.[1] Recognized as a privileged structure, this core is a key component in a multitude of compounds with therapeutic potential, ranging from anticancer and anti-inflammatory agents to kinase inhibitors and antimicrobials.[2][3][4] This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyrazine core, detailing its synthesis, key chemical features, extensive biological activities, and structure-activity relationships. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the design and optimization of novel therapeutics based on this potent pharmacophore.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The fusion of an imidazole ring with a pyrazine ring to form the imidazo[1,2-a]pyrazine core results in a unique bicyclic heteroaromatic system with a distinct electronic distribution and three-dimensional architecture. This structure has proven to be a fertile ground for the development of pharmacologically active molecules.[1] Its structural similarity to purines allows it to interact with a wide array of biological targets, making it a cornerstone in the design of new therapeutic agents.[5] Derivatives of this core have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and phosphodiesterase inhibitory effects.[4][6] The versatility and "drug-like" properties of the imidazo[1,2-a]pyrazine scaffold underscore its importance in modern medicinal chemistry.
Synthesis of the Imidazo[1,2-a]pyrazine Core: A Methodological Overview
The construction of the imidazo[1,2-a]pyrazine ring system can be achieved through various synthetic routes. One of the most efficient and widely adopted methods is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[7][8] This one-pot synthesis offers high atom economy and allows for the rapid generation of a diverse library of 3-aminoimidazo[1,2-a]pyrazine derivatives.[7][8]
The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The GBB reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide.[7][8] This multicomponent reaction proceeds under mild conditions and can be catalyzed by various acids, such as Lewis acids or even iodine.[8][9][10] The key to this reaction is the formation of a Schiff base intermediate from the aminopyrazine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to yield the final imidazo[1,2-a]pyrazine product.[9][10] The efficiency and versatility of the GBB reaction have made it a cornerstone for the synthesis of substituted imidazo[1,2-a]pyrazines in both academic and industrial settings.[7][8]
Experimental Protocol: Iodine-Catalyzed GBB Reaction for Imidazo[1,2-a]pyrazine Synthesis [9][10]
-
To a solution of 2-aminopyrazine (1 mmol) and an appropriate aryl aldehyde (1 mmol) in acetonitrile (10 mL), add iodine (10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the time specified by thin-layer chromatography (TLC) monitoring until the starting materials are consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
The Rising Therapeutic Potential of 2-Bromoimidazo[1,2-a]pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold
The imidazo[1,2-a]pyrazine core is a compelling scaffold in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. The strategic introduction of a bromine atom at the 2-position of this heterocyclic system has emerged as a key derivatization strategy, unlocking enhanced potency and novel mechanisms of action. This technical guide provides an in-depth exploration of the burgeoning field of 2-bromoimidazo[1,2-a]pyrazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, multifaceted biological activities, and the experimental methodologies underpinning their evaluation. Our focus is to bridge the gap between synthetic feasibility and therapeutic application, providing a robust framework for the rational design of next-generation therapeutics.
I. The Strategic Synthesis of this compound Derivatives: A Foundational Overview
The synthetic accessibility of the this compound scaffold is a cornerstone of its appeal in drug discovery. The primary and most efficient route involves the condensation of a 2-aminopyrazine with a 2-bromo-α-halo-carbonyl compound.[1] This approach allows for considerable diversity in the final product through the selection of variously substituted starting materials. Further functionalization, such as electrophilic substitution, can be employed to modify the core structure and fine-tune its biological activity.[1]
A common synthetic strategy involves the reaction of 2-aminopyrazine with an α-haloketone, followed by cyclization to form the imidazo[1,2-a]pyrazine ring system. Subsequent bromination at the 2-position can be achieved using a suitable brominating agent.[2] Alternative one-pot, multi-component reactions have also been developed, offering an efficient and environmentally friendly approach to this scaffold.[3]
Visualizing the Synthetic Pathway: A Generalized Approach
Caption: Generalized synthetic scheme for this compound derivatives.
II. A Spectrum of Biological Activities: From Oncology to Infectious Diseases
The this compound scaffold has demonstrated remarkable versatility, exhibiting potent activity against a range of diseases. The bromine atom at the 2-position not only influences the electronic properties of the molecule but also serves as a handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).
A. Anticancer Potential: A Multi-pronged Attack on Malignancy
Derivatives of this compound have emerged as promising anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[1][4] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular targets.[5]
One notable mechanism is the inhibition of tubulin polymerization.[4] By binding to the colchicine binding site of tubulin, these compounds disrupt the dynamic equilibrium of microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[4] Another key target is Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription.[6][7] Inhibition of CDK9 by these derivatives has been shown to correlate with their cytotoxic effects.[6][7]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Proposed Mechanism of Action | Reference |
| TB-25 | HCT-116 | 0.023 | Tubulin polymerization inhibitor | [4] |
| 3c | MCF7, HCT116, K652 (average) | 6.66 | CDK9 inhibitor | [6][7] |
| 12b (imidazo[1,2-a]pyridine analog) | Hep-2, HepG2, MCF-7, A375 | 11-13 | Not specified | [8][9][10] |
| IP-5 (imidazo[1,2-a]pyridine analog) | HCC1937 | 45 | p53 and p21 upregulation, extrinsic apoptosis | [11] |
Note: The table includes data for closely related imidazo[1,2-a]pyridine analogs to highlight the broader potential of this class of compounds.
Visualizing a Key Anticancer Mechanism: Tubulin Polymerization Inhibition
Caption: Mechanism of action for tubulin-inhibiting 2-bromoimidazo[1,2-a]pyrazines.
B. Antiviral Activity: Combating Viral Threats
The antiviral potential of imidazo[1,2-a]pyrazine derivatives is a rapidly expanding area of research. These compounds have demonstrated efficacy against a range of viruses, including influenza viruses and human coronaviruses.[6][12][13]
For instance, a derivative designated as A4 has shown potent and broad-spectrum anti-influenza activity by targeting the viral nucleoprotein (NP), inducing its clustering and preventing its nuclear accumulation.[12] Other derivatives have exhibited activity against human coronavirus 229E, with some showing a high affinity for the viral protease enzyme.[6]
| Compound/Derivative | Virus | EC50/IC50 (µM) | Target/Mechanism | Reference |
| A4 | Influenza A (H1N1, H3N2), Influenza B | Not specified in abstract | Viral Nucleoprotein (NP) | [12] |
| 3b | Human Coronavirus 229E | 56.96 | Protease enzyme | [6] |
| 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine | Measles, NDV, Influenza, Herpes simplex and zoster, Vaccinia | Not specified | Not specified | [13] |
C. Antibacterial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Imidazo[1,2-a]pyrazine derivatives have shown promise in this arena, exhibiting activity against both Gram-positive and Gram-negative bacteria.[14][15][16]
A notable mechanism of action is the inhibition of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system, which is crucial for the pathogenicity of several Gram-negative bacteria.[15][16] Other studies have highlighted the potential of these compounds against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[14]
| Compound/Derivative | Bacteria | MIC (µg/mL) | Target/Mechanism | Reference |
| Compound 8 | Staphylococcus aureus | Not specified | Pyruvate carboxylase (SaPC) | [17] |
| Various derivatives | Gram-positive and Gram-negative bacteria | Not specified | DNA gyrase, Topoisomerase II/IV | [14] |
| Imidazo[2,1-b][8][18][19]thiadiazole derivatives | Gram-positive and Gram-negative bacteria | <0.24 | Not specified | [20] |
III. Essential Experimental Protocols: A Guide for Practical Application
The successful evaluation of this compound derivatives hinges on the application of robust and reproducible experimental protocols. This section provides a detailed, step-by-step methodology for key assays.
A. Synthesis of 2-Bromo-3,8-disubstituted-imidazo[1,2-a]pyrazine (A General Protocol)
This protocol is a generalized representation based on common synthetic strategies.[2][21]
-
Step 1: Synthesis of the Imidazo[1,2-a]pyrazine Core:
-
To a solution of the desired 2-aminopyrazine in a suitable solvent (e.g., ethanol, DMF), add the appropriate α-haloketone.
-
The reaction mixture is typically stirred at room temperature or heated to reflux for a specified period, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
-
Step 2: Bromination at the 2-position:
-
The synthesized imidazo[1,2-a]pyrazine is dissolved in a suitable solvent such as acetic acid.[2]
-
A solution of bromine in the same solvent is added dropwise at room temperature, and the reaction is stirred for several hours.[2]
-
The reaction mixture is then neutralized, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the this compound.
-
-
Step 3: Further Derivatization (e.g., at the 8-position):
-
The this compound can be further functionalized. For instance, nucleophilic substitution at the 8-position can be achieved by reacting with various amines at elevated temperatures.[21]
-
The final product is then purified using standard techniques.
-
Visualizing the Experimental Workflow: Anticancer Activity Screening
Caption: A typical workflow for evaluating the anticancer activity of novel compounds using the MTT assay.
B. In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8][9][10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
C. In Vitro Antiviral Activity: Plaque Reduction Assay
This assay is used to quantify the reduction in viral plaques in the presence of an antiviral compound.[22][23]
-
Cell Seeding: Grow a confluent monolayer of host cells in 6-well or 12-well plates.
-
Virus Adsorption: Infect the cells with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
D. In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25][26]
-
Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.
IV. Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The diverse biological activities, including potent anticancer, antiviral, and antibacterial effects, underscore the versatility of this chemical entity. The synthetic accessibility and the potential for extensive derivatization provide a fertile ground for medicinal chemists to fine-tune the pharmacological properties and explore new therapeutic applications.
Future research should focus on:
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.
-
Expansion of the Therapeutic Scope: Investigating the potential of these derivatives in other disease areas, such as neurodegenerative and inflammatory disorders, could unveil new therapeutic opportunities.
-
In Vivo Efficacy and Pharmacokinetic Studies: Moving promising lead compounds into preclinical animal models is a critical next step to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
-
Development of More Efficient and Greener Synthetic Methodologies: Continued innovation in synthetic chemistry will be crucial for the large-scale and sustainable production of these valuable compounds.
By leveraging the insights presented in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of this compound derivatives and translate these promising molecules into clinically effective drugs.
V. References
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Pandya, J. R., Goswami, V. M., & Joshi, H. (n.d.). A GREEN PROTOCOL FOR THE SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME IMIDAZO (1,2-A) PYRAZINES. Semantic Scholar. --INVALID-LINK--
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(2005). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. --INVALID-LINK--
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(n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. --INVALID-LINK--
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(2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. --INVALID-LINK--
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Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. --INVALID-LINK--
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(n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. --INVALID-LINK--
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(2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. --INVALID-LINK--
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(2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. --INVALID-LINK--
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(2022). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. National Institutes of Health. --INVALID-LINK--
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(2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. --INVALID-LINK--
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(2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. --INVALID-LINK--
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(1975). Antiviral activity of a pyrazino-pyrazine derivative. PubMed. --INVALID-LINK--
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(2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. PubMed. --INVALID-LINK--
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(2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. --INVALID-LINK--
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(2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. --INVALID-LINK--
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(n.d.). Synthesis of Some Imidazo[1,2-a]pyrazine Derivatives and Evaluation of Their Antinociceptive Activity. ResearchGate. --INVALID-LINK--
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(2022). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science. --INVALID-LINK--
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(2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. --INVALID-LINK--
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(n.d.). This compound. Advanced ChemBlocks. --INVALID-LINK--
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(1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed. --INVALID-LINK--
-
(2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship A. Semantic Scholar. --INVALID-LINK--
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(n.d.). 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine. Benchchem. --INVALID-LINK--
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(n.d.). Synthesis of Some Imidazo[1,2-a]pyrazine derivatives and evaluation of their antimicrobial activity. JOCPR. --INVALID-LINK--
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(2024). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. --INVALID-LINK--
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(2002). Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents. PubMed. --INVALID-LINK--
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(2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. YouTube. --INVALID-LINK--
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(n.d.). 3,8-Dibromoimidazo[1,2-a]pyrazine synthesis. ChemicalBook. --INVALID-LINK--
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(2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. --INVALID-LINK--
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(2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. ResearchGate. --INVALID-LINK--
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(2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science Publisher. --INVALID-LINK--
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(2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. National Institutes of Health. --INVALID-LINK--
-
(2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. PubMed. --INVALID-LINK--
-
(2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. --INVALID-LINK--
-
(2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals. --INVALID-LINK--
-
(2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed Central. --INVALID-LINK--
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(1976). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. PubMed. --INVALID-LINK--
-
(2025). Broad-Spectrum Antiviral Activity of Pyridobenzothiazolone Analogues Against Respiratory Viruses. PubMed Central. --INVALID-LINK--
-
(2024). Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazo[1,2-a]pyrazine-linked 1,2,3-Triazole Derivatives via a Click Chemistry Approach. ResearchGate. --INVALID-LINK--
-
(n.d.). 2-(3-Bromo-phenyl)-imidazo[1,2-a]pyrazine. PubChem. --INVALID-LINK--
-
(2018). Multi-substituted 8-Aminoimidazo[1,2-a]pyrazines by Groebke-Blackburn-Bienaymé Reaction and Their Hsp90 Inhibitory Activity. ResearchGate. --INVALID-LINK--
References
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An In-depth Technical Guide to 2-Bromoimidazo[1,2-a]pyrazine as a Chemical Intermediate
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1] This technical guide focuses on a key derivative, 2-Bromoimidazo[1,2-a]pyrazine (CAS No. 944896-33-7), a versatile chemical intermediate.[2] We will explore its synthesis, unique chemical properties, and pivotal role in the construction of complex molecules, particularly in the realm of drug discovery. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility, supported by detailed protocols for key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine ring system is a nitrogen-containing fused heterocycle that has garnered significant attention in pharmaceutical research. Its structural resemblance to purines allows it to interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
-
Kinase Inhibition: Imidazo[1,2-a]pyrazines have been successfully developed as potent inhibitors of various kinases, such as Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancer.[3][4][5] They have also been investigated as inhibitors of IKK1 and IKK2, key enzymes in the NF-κB signaling pathway, which is implicated in inflammatory diseases.[6]
-
Antiviral and Antibacterial Activity: Certain derivatives have shown promise as antiviral agents, including against human coronavirus.[7] Additionally, they have been explored as inhibitors of bacterial type IV secretion systems, presenting a novel approach to antibacterial therapy.[8][9]
-
Other Pharmacological Properties: The scaffold has been associated with a range of other activities, including smooth muscle relaxant, cardiotonic, and anti-inflammatory properties.[10][11][12]
The versatility of the imidazo[1,2-a]pyrazine core makes it a highly attractive starting point for the design and synthesis of novel therapeutic agents.
This compound: A Strategic Intermediate
This compound serves as a crucial building block for the functionalization of the imidazo[1,2-a]pyrazine core. The bromine atom at the 2-position provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of extensive compound libraries.
Synthesis of this compound
The synthesis of the parent imidazo[1,2-a]pyrazine is typically achieved through the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[12] Subsequent bromination can then be performed to yield this compound. While direct bromination of the parent heterocycle can sometimes lead to mixtures of regioisomers, specific conditions can favor the desired 2-bromo product.[11][13]
Alternatively, synthesis can proceed from a pre-functionalized starting material, such as 2-amino-3-chloropyrazine, which can be condensed with an appropriate α-bromo aryl ketone to directly install a substituent at the 2-position of the resulting imidazo[1,2-a]pyrazine.[8]
Key Synthetic Transformations of this compound
The true power of this compound as an intermediate lies in its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions. These reactions offer a robust and versatile toolkit for medicinal chemists to elaborate the core structure and fine-tune its pharmacological properties.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[14][15] In the context of this compound, this reaction is invaluable for introducing aryl, heteroaryl, or vinyl substituents at the 2-position.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (0.05-0.1 eq.), and a base like sodium carbonate or potassium carbonate (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent such as 1,4-dioxane, toluene, or a mixture of DME and water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 90 | 85-95 | [16][17] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane | 100 | 80-90 | [16] |
| Thiophene-2-boronic acid | Pd(PPh3)4 | Cs2CO3 | Toluene | 110 | 60-75 | [16] |
| Imidazoleboronic acid | Pd(dppf)Cl2 | K3PO4 | Dioxane | 100 | 75 | [16] |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[18][19][20] This reaction is particularly useful for synthesizing N-substituted imidazo[1,2-a]pyrazines, which are prevalent in many biologically active molecules.
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst such as Pd2(dba)3 (0.02-0.05 eq.), a suitable phosphine ligand like XPhos or tBu-XPhos (0.04-0.1 eq.), and a strong base such as sodium tert-butoxide (1.5-2.0 eq.).[8][21]
-
Solvent Addition: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
Heating: Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C) with stirring until the reaction is complete.
-
Work-up: Cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | Pd2(dba)3/tBu-XPhos | K2CO3 | tBuOH | 100 | Low to Moderate | [8] |
| Aniline | Pd(OAc)2/XPhos | NaOtBu | Toluene | 90 | 70-85 | [21] |
| p-Toluene sulfonamide | Pd(dba)2/tBu-XPhos | K2CO3 | tBuOH | 100 | Low to Moderate | [8] |
| N-(4-aminophenyl)-4-methylbenzenesulfonamide | Pd(dppf)Cl2 | K2CO3 | tBuOH | 100 | Low to Moderate | [8] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[22][23][24] This reaction is instrumental for incorporating alkynyl functionalities onto the imidazo[1,2-a]pyrazine scaffold, which can serve as versatile handles for further transformations or as key structural elements in target molecules.
Caption: Generalized workflow for the Sonogashira coupling reaction.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst such as PdCl2(PPh3)2 (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.05-0.1 eq.).
-
Solvent and Reagents: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.) and the terminal alkyne (1.1-1.5 eq.).
-
Inert Atmosphere: Subject the mixture to several cycles of vacuum and backfilling with an inert gas.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Table 3: Representative Sonogashira Coupling Reactions
| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp | Yield (%) | Reference |
| Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | THF | RT | 85-95 | [16][24] |
| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | DIPEA | DMF | 50°C | 80-90 | [16][22] |
| 1-Hexyne | PdCl2(PPh3)2 | CuI | Et3N | THF | RT | 75-85 | [16] |
Conclusion
This compound has proven to be an exceptionally valuable and versatile intermediate in the synthesis of complex molecules with significant pharmacological potential. Its ability to readily undergo a variety of palladium-catalyzed cross-coupling reactions allows for the systematic and efficient exploration of the chemical space around the privileged imidazo[1,2-a]pyrazine scaffold. The protocols and data presented in this guide underscore the reliability and broad applicability of these transformations, providing a solid foundation for researchers and drug development professionals to design and synthesize novel compounds for a wide range of therapeutic targets.
References
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- 3. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
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The Imidazo[1,2-a]pyrazine Core: A Journey from Discovery to Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyrazine ring system, a nitrogen-fused heterocyclic scaffold, has emerged as a "privileged structure" in the landscape of medicinal chemistry. Its rigid, planar geometry and rich electronic features make it an ideal framework for designing molecules that can interact with a diverse array of biological targets with high affinity and specificity. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of imidazo[1,2-a]pyrazine compounds. It further delves into their significant therapeutic applications, focusing on their roles as potent enzyme inhibitors, and provides detailed experimental protocols for their synthesis and analysis.
Chapter 1: The Genesis of a Scaffold - Discovery and Historical Context
The story of imidazo[1,2-a]pyrazines begins with the foundational chemistry of nitrogen-containing heterocycles. The initial synthesis of the imidazo[1,2-a]pyrazine core was first reported in 1957, marking its entry into the chemical literature.[1] Early synthetic strategies were largely based on classical condensation reactions, which, while effective, often required harsh conditions and offered limited substituent diversity.
A critical precursor to many imidazo[1,2-a]pyrazine syntheses is the corresponding 2-aminopyrazine. The development of the Tschitschibabin (or Chichibabin) reaction , first reported by Aleksei Chichibabin in 1914, provided a direct method for the amination of pyridine and other nitrogenous heterocycles like pyrazine, using sodium amide.[2][3] This reaction was a pivotal moment, making the key 2-aminopyrazine starting materials more accessible and thus paving the way for further exploration of fused heterocyclic systems.[2][3]
The subsequent decades saw a steady but modest exploration of the imidazo[1,2-a]pyrazine scaffold. It was the recognition of its structural similarity to purines and other biologically crucial molecules that sparked a deeper interest in its potential as a pharmacophore. This interest has since blossomed, with the scaffold now being a cornerstone in the development of numerous clinical candidates targeting a range of diseases.
Chapter 2: The Art of Synthesis - From Classical Methods to Modern Innovations
The synthetic approaches to the imidazo[1,2-a]pyrazine core have evolved significantly, driven by the need for efficiency, diversity, and scalability in drug discovery programs.
The Classical Approach: Condensation Chemistry
The traditional and most straightforward method for constructing the imidazo[1,2-a]pyrazine ring system involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde.[4] This bimolecular condensation reaction proceeds via an initial N-alkylation of the more nucleophilic endocyclic nitrogen of the 2-aminopyrazine, followed by an intramolecular cyclization and dehydration to yield the aromatic fused-ring system.
Experimental Protocol: Classical Synthesis of a 2-Substituted Imidazo[1,2-a]pyrazine
-
Reaction Setup: To a solution of 2-aminopyrazine (1.0 mmol) in a suitable solvent such as ethanol or DMF (10 mL) in a round-bottom flask, add the desired α-bromoketone (1.1 mmol).
-
Reaction Conditions: The reaction mixture is typically heated to reflux (temperature will vary depending on the solvent) and stirred for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The resulting crude product is then purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure imidazo[1,2-a]pyrazine derivative.
A Paradigm Shift: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
A significant leap forward in the synthesis of imidazo[1,2-a]pyrazines came with the advent of multicomponent reactions (MCRs). The Groebke-Blackburn-Bienaymé (GBB) reaction , a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide, has become a cornerstone for the rapid and efficient generation of libraries of 3-aminoimidazo[1,2-a]pyrazines.[5][6][7] This reaction offers high atom economy and allows for the introduction of three points of diversity in a single synthetic step, making it exceptionally valuable for medicinal chemistry campaigns.
The mechanism of the GBB reaction involves the initial formation of a Schiff base from the 2-aminopyrazine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, leading to a cyclic intermediate that subsequently aromatizes to the final 3-aminoimidazo[1,2-a]pyrazine product.
Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis of a 3-Aminoimidazo[1,2-a]pyrazine [5]
-
Reaction Setup: In a sealed reaction vessel, combine the 2-aminopyrazine (1.0 mmol), the aldehyde (1.2 mmol), and the isocyanide (1.0 mmol) in a suitable solvent like methanol (5 mL).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., scandium(III) triflate, 10 mol%) or a Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%) to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 60 °C) for 12 to 24 hours. The reaction can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, the solvent is evaporated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyrazine. For industrial scale, a one-pot, two-step process with sulfate salt formation for purification can be employed to avoid halogenated solvents.[5]
Chapter 3: Therapeutic Landscape - Targeting Key Pathological Pathways
The imidazo[1,2-a]pyrazine scaffold has proven to be a versatile platform for the development of potent and selective inhibitors of various enzymes implicated in human diseases, particularly cancer.
Aurora Kinase Inhibition: Halting Mitotic Progression in Cancer
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in regulating mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development. Several series of imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of Aurora kinases.[8][9][10][11] These inhibitors typically bind to the ATP-binding pocket of the kinases, preventing the phosphorylation of downstream substrates and ultimately leading to mitotic arrest and apoptosis in cancer cells.
Table 1: In Vitro Activity of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors
| Compound ID | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Cellular phos-HH3 IC50 (nM) | Reference |
| 1 | - | - | 250 | [8] |
| 12k (SCH 1473759) | 0.02 (Kd) | 0.03 (Kd) | 25 | [8] |
| 42 | 4 | 13 | 377 | [11] |
ENPP1 Inhibition: Unleashing the Anti-tumor Immune Response
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that hydrolyzes the cyclic dinucleotide 2'3'-cGAMP, a key signaling molecule in the cGAS-STING innate immunity pathway. By degrading extracellular cGAMP, ENPP1 acts as a negative regulator of this anti-tumor immune pathway. Recently, imidazo[1,2-a]pyrazine derivatives have been identified as potent and selective inhibitors of ENPP1. By blocking ENPP1, these compounds increase the concentration of cGAMP in the tumor microenvironment, leading to enhanced STING pathway activation and a more robust anti-tumor immune response.
Table 2: In Vitro Activity of Imidazo[1,2-a]pyrazine-based ENPP1 Inhibitors
| Compound ID | ENPP1 IC50 (nM) | ENPP2 IC50 (nM) | ENPP3 IC50 (nM) | Reference |
| 7 | 5.70 - 9.68 | >10,000 | 2,524 | - |
Beyond Cancer: A Scaffold for Diverse Therapeutic Targets
The therapeutic potential of imidazo[1,2-a]pyrazines extends beyond oncology. Derivatives have been investigated for a wide range of pharmacological activities, including:
-
Antimicrobial Agents: As inhibitors of bacterial enzymes like VirB11 ATPase.[1]
-
Antiviral Compounds: Showing activity against viruses such as SARS-CoV-2.[12]
-
CNS Agents: The related imidazo[1,2-a]pyridine scaffold is found in the well-known hypnotic drug Zolpidem, which acts as a positive allosteric modulator of the GABA-A receptor.
-
Anti-inflammatory and Cardiovascular Properties: Early studies demonstrated uterine-relaxing, antibronchospastic, and cardiac-stimulating properties for some derivatives.
Chapter 4: Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold has traversed a remarkable journey from its initial synthesis to its current status as a highly valued core in modern drug discovery. The evolution of synthetic methodologies, particularly the advent of multicomponent reactions, has dramatically accelerated the exploration of its chemical space. The diverse biological activities exhibited by its derivatives, from potent kinase inhibition in cancer to the modulation of the innate immune system, underscore its therapeutic promise.
Future research will undoubtedly focus on the continued optimization of imidazo[1,2-a]pyrazine-based drug candidates, with an emphasis on improving pharmacokinetic properties and minimizing off-target effects. The application of this versatile scaffold to new and challenging biological targets is an exciting frontier, promising the development of novel therapeutics for a wide range of human diseases.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Chichibabin Reaction | PPTX [slideshare.net]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. Development of an Industrial Process Based on the Groebke– Blackburn–Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - OAK Open Access Archive [oak.novartis.com]
- 7. A facile protocol for the synthesis of 3-aminoimidazo-fused heterocycles via the Groebke–Blackburn–Bienayme reaction under catalyst-free and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 2-Bromoimidazo[1,2-a]pyrazine
Introduction: The Strategic Importance of N-Functionalized Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel pharmaceuticals and functional organic materials. The introduction of a nitrogen-based substituent at the C2-position, in particular, can significantly modulate the biological activity and photophysical properties of these compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a significant advantage over traditional methods which often suffer from limited scope and harsh reaction conditions.[1] This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful Buchwald-Hartwig amination of 2-Bromoimidazo[1,2-a]pyrazine, tailored for researchers, scientists, and drug development professionals.
Understanding the Reaction: Causality Behind Experimental Choices
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine.[1] The success of this transformation, especially with electron-deficient and sterically demanding substrates like this compound, is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature.
The catalytic cycle, illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[2]
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
-
Palladium Precursor: Both Pd(0) and Pd(II) sources can be employed. Common Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂ require in-situ reduction to the active Pd(0) species, which can be facilitated by the amine or phosphine ligand.[3] Pd(0) sources such as Pd₂(dba)₃ are also widely used. The choice of precursor can influence reaction kinetics and catalyst stability.
-
Ligand Selection: The ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps. For electron-deficient heteroaryl halides like this compound, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the formation of monoligated, highly reactive Pd(0) species and accelerate the rate-limiting reductive elimination step. A comparative guide for the amination of the related 2-bromopyrazine suggests that modern biaryl phosphine ligands such as RuPhos and BrettPhos often provide superior results.[4] In a study on the amination of 8-chloroimidazo[1,2-a]pyrazines, DavePhos was found to be effective.[3]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate. The choice of base is crucial and can significantly impact the reaction outcome. Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[3] However, for substrates sensitive to strong bases, weaker inorganic bases such as Cs₂CO₃ and K₂CO₃ may be necessary, though this can lead to slower reaction rates.[2]
-
Solvent: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the desired reaction temperature. Aprotic solvents with relatively high boiling points are typically favored. Toluene and 1,4-dioxane are the most common choices.[5] It is important to avoid chlorinated solvents and acetonitrile, as they can inhibit the palladium catalyst.
-
Temperature: The reaction temperature is a critical parameter that needs to be optimized. Typical temperatures for Buchwald-Hartwig aminations range from 80 to 110 °C.[3] Higher temperatures can accelerate the reaction but may also lead to catalyst decomposition or undesired side reactions.
Comparative Data: Conditions for Amination of Related Heterocycles
While specific data for this compound is limited, the following table summarizes successful conditions reported for the amination of structurally similar electron-deficient N-heterocycles. This data provides a valuable starting point for reaction optimization.
| Heteroaryl Halide | Amine | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 8-Chloro-2-aryl-imidazo[1,2-a]pyrazine | 4-Toluenesulfonamide | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | 110 | Excellent | [3] |
| 2-Bromopyrazine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | 83 | [4] |
| 2-Bromopyrazine | Diethylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 98 | [4] |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | [6] |
Experimental Protocols: A Step-by-Step Guide
The following protocol is a general guideline for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of the reaction conditions (ligand, base, temperature) may be necessary for specific substrates.
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., RuPhos, BrettPhos, or DavePhos)
-
Base (e.g., NaOtBu or LiHMDS)
-
Anhydrous solvent (e.g., Toluene or 1,4-dioxane)
-
Anhydrous reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.
-
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk tube or sealed vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., RuPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add this compound (1.0 equivalent), the amine (1.1-1.3 equivalents), and the anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1-0.2 M).
-
-
Reaction:
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 2-amino-imidazo[1,2-a]pyrazine derivative.
-
Troubleshooting and Self-Validation
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure all reagents and solvents are strictly anhydrous and the reaction is performed under a rigorously inert atmosphere. The palladium catalyst is sensitive to oxygen and moisture. Consider using a pre-activated catalyst or a different palladium precursor/ligand combination.
-
Insufficient Base Strength: For less reactive amines, a stronger base like LiHMDS may be required.
-
Low Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.
-
-
Side Product Formation:
-
Hydrodehalogenation: This can occur if the amine is not sufficiently nucleophilic or if there is residual water in the reaction mixture. Using a bulkier ligand can sometimes suppress this side reaction.
-
Homocoupling of the Amine: This is more common with primary amines. Using a slight excess of the aryl halide can help to minimize this.
-
-
Inconsistent Results:
-
Reagent Purity: Ensure the purity of all starting materials, especially the this compound and the amine.
-
Inert Atmosphere: Inconsistent exclusion of air and moisture can lead to variable results.
-
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of N-substituted imidazo[1,2-a]pyrazine derivatives. Success hinges on the rational selection of the catalyst system and reaction conditions. By understanding the underlying principles and carefully optimizing the parameters outlined in this guide, researchers can confidently and efficiently access a wide range of novel compounds for applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromoimidazo[1,2-a]pyrazine
Introduction: The Strategic Importance of Imidazo[1,2-a]pyrazines in Modern Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a focal point for medicinal chemists, leading to the development of potent therapeutics across a range of disease areas, including oncology, infectious diseases, and central nervous system disorders. The ability to selectively functionalize this core structure is paramount for generating molecular diversity and optimizing pharmacological profiles in drug discovery programs.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the precise and efficient modification of heterocyclic systems.[1] This guide provides detailed application notes and optimized protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 2-bromoimidazo[1,2-a]pyrazine, a key intermediate for the synthesis of novel pharmaceutical candidates. As a Senior Application Scientist, this document is designed to impart not just the procedural steps, but also the underlying scientific rationale, enabling researchers to confidently and successfully apply these powerful synthetic transformations.
The Foundational Substrate: Synthesis of this compound
A reliable and scalable synthesis of the starting material is the bedrock of any successful derivatization campaign. The this compound can be efficiently prepared from commercially available 2,3-diaminopyrazine.
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of 2-Hydroxyimidazo[4,5-b]pyrazine. To a solution of 2,3-diaminopyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.2 eq). Heat the reaction mixture at 80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Step 2: Bromination. After cooling to room temperature, remove the solvent under reduced pressure. To the crude 2-hydroxyimidazo[4,5-b]pyrazine, add phosphorus(V) oxybromide (POBr₃) (3.0 eq) in dichloroethane. Heat the mixture at 80 °C for 6 hours.
-
Work-up and Purification. Carefully quench the reaction by pouring it onto ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures with exceptional functional group tolerance. For the this compound, this reaction provides a direct route to a diverse array of 2-aryl derivatives. Microwave-assisted protocols are particularly effective, offering significantly reduced reaction times and often improved yields.
Causality in Experimental Design: Why These Conditions?
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a robust and versatile catalyst for a wide range of Suzuki couplings. Its four phosphine ligands create a sterically hindered and electron-rich environment around the palladium center, facilitating the key steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in this transformation and is compatible with a wide range of functional groups.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water is often employed. The organic solvent solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.
-
Microwave Irradiation: Microwave heating accelerates the reaction by efficiently transferring energy to the polar solvent and reactants, leading to a rapid increase in temperature and reaction rate. This can often overcome the activation energy barriers for challenging couplings.[3]
Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Microwave reactor vials
Procedure:
-
To a microwave vial, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-130 °C) for a specified time (e.g., 20-40 minutes).
-
After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-1H-imidazo[4,5-a]pyrazine | 85 |
| 2 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-1H-imidazo[4,5-a]pyrazine | 91 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1H-imidazo[4,5-a]pyrazine | 88 |
| 4 | 2-Methylpyridin-4-ylboronic acid | 2-(2-Methylpyridin-4-yl)-1H-imidazo[4,5-a]pyrazine | 79 |
Table 1: Representative yields for the Suzuki-Miyaura coupling of this compound with various boronic acids.[2]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond, enabling the introduction of terminal alkynes onto the imidazo[1,2-a]pyrazine core. These alkynyl-substituted heterocycles are valuable intermediates for further transformations, such as click chemistry or the synthesis of more complex ring systems.
Mechanistic Considerations for Success
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[4] The palladium catalyst undergoes a catalytic cycle similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper co-catalyst is believed to activate the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] The choice of base is crucial to deprotonate the terminal alkyne, and an amine base such as triethylamine (Et₃N) often serves this purpose while also acting as a solvent in some cases.
General Protocol for Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to a specified temperature (typically 60-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Terminal Alkyne | Product |
| 1 | Phenylacetylene | 2-(Phenylethynyl)imidazo[1,2-a]pyrazine |
| 2 | Ethynyltrimethylsilane | 2-((Trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine |
| 3 | Propargyl alcohol | 3-(Imidazo[1,2-a]pyrazin-2-yl)prop-2-yn-1-ol |
Table 2: Representative products from the Sonogashira coupling of this compound.
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycles in Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.[6] This reaction is particularly valuable for the synthesis of 2-amino-imidazo[1,2-a]pyrazine derivatives, which are common motifs in pharmacologically active molecules.
The Critical Role of Ligand and Base
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand and base.[7]
-
Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig (e.g., Josiphos) families, are often required. These ligands promote the reductive elimination step and stabilize the palladium catalyst, preventing decomposition.
-
Bases: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose. For more sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be employed.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed ligand-palladium complex) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide to a Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add the amine.
-
Seal the tube and heat the reaction mixture with stirring at a specified temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[2][8]
| Entry | Amine | Product |
| 1 | Morpholine | 4-(Imidazo[1,2-a]pyrazin-2-yl)morpholine |
| 2 | Aniline | N-Phenylimidazo[1,2-a]pyrazin-2-amine |
| 3 | Benzylamine | N-Benzylimidazo[1,2-a]pyrazin-2-amine |
Table 3: Representative products from the Buchwald-Hartwig amination of this compound.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Conclusion and Future Directions
The palladium-catalyzed cross-coupling reactions of this compound detailed in this guide provide a robust and versatile platform for the synthesis of a wide range of novel derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer reliable and efficient methods for the formation of C-C and C-N bonds, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can unlock the full potential of the imidazo[1,2-a]pyrazine scaffold in the quest for new and improved therapeutics. Further exploration into other cross-coupling reactions, such as Heck, Stille, and C-H activation, will undoubtedly continue to expand the synthetic toolbox for the functionalization of this important heterocyclic system.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note & Protocols: Leveraging 2-Bromoimidazo[1,2-a]pyrazine for the Synthesis of Next-Generation Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Objective: This document provides a detailed guide on the strategic use of 2-bromoimidazo[1,2-a]pyrazine as a versatile starting material for the synthesis of potent and selective kinase inhibitors. It combines theoretical insights with actionable, field-proven protocols for key chemical transformations.
The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a cornerstone of modern pharmacology[1]. Within the vast landscape of heterocyclic chemistry, the imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold." Its rigid, bicyclic structure and strategic placement of nitrogen atoms make it an exceptional bioisostere for the adenine ring of ATP, enabling potent interactions with the hinge region of the kinase ATP-binding pocket[2].
This scaffold is the foundation of numerous clinical candidates and approved drugs, including inhibitors targeting critical oncogenic kinases like Aurora kinases, Bruton's Tyrosine Kinase (BTK), and spleen tyrosine kinase (SYK)[3][4]. The development of orally bioavailable and highly selective inhibitors based on this core structure underscores its significance in medicinal chemistry[5][6].
The workhorse for unlocking the potential of this scaffold is This compound . The bromine atom at the C2 position serves as a versatile synthetic handle, enabling the introduction of diverse chemical moieties through robust and well-established palladium-catalyzed cross-coupling reactions. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties[7][8].
Core Synthetic Strategies: Diversification via Cross-Coupling
The C2-bromo substituent is readily displaced via several palladium-catalyzed reactions, providing access to a wide chemical space. The three most critical transformations for library synthesis are Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Caption: Synthetic diversification of this compound.
Suzuki-Miyaura Coupling: Building Molecular Complexity
This reaction is paramount for installing aryl and heteroaryl groups at the C2 position, which often occupy the solvent-exposed region of the ATP pocket or form key hydrophobic interactions.
-
Causality & Rationale: The Suzuki-Miyaura reaction is favored for its functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and the generally mild reaction conditions[9][10]. The use of microwave irradiation can dramatically reduce reaction times, accelerating the drug discovery cycle[9][10]. The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and base (e.g., K₂CO₃, Cs₂CO₃) is critical and often substrate-dependent, influencing reaction efficiency and minimizing side reactions like debromination.
Buchwald-Hartwig Amination: Installing Key Hinge Binders
The introduction of an amino group at the C2 position allows for the creation of crucial hydrogen bond interactions with the kinase hinge region, a defining feature of many Type I kinase inhibitors.
-
Causality & Rationale: This reaction provides a direct route to C-N bond formation, a transformation that is otherwise challenging[11]. The choice of ligand (e.g., XPhos, t-BuXPhos) is crucial for catalyst stability and activity, especially with less nucleophilic amines[12]. The base (typically a strong, non-nucleophilic one like NaOtBu or LHMDS) plays a key role in deprotonating the amine and facilitating the catalytic cycle.
Sonogashira Coupling: Linear Scaffolding and Linker Introduction
This coupling introduces a rigid, linear alkyne linker, which can be used to probe deeper pockets within the kinase active site or to attach larger functional groups without introducing excessive flexibility.
-
Causality & Rationale: The Sonogashira reaction is a reliable method for forming C(sp²)-C(sp) bonds[13][14]. It uniquely requires a dual-catalyst system, typically a palladium source to activate the aryl bromide and a copper(I) salt (e.g., CuI) to facilitate the reaction with the terminal alkyne. The choice of an amine base (e.g., Et₃N, DIPEA) is also standard, serving as both a base and a solvent.
Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
Principle: Palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a C-C bond.
Materials & Reagents:
-
This compound
-
Aryl or heteroarylboronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Microwave reaction vial with stir bar
-
Biotage Initiator or similar microwave synthesizer
Step-by-Step Procedure:
-
To a 2-5 mL microwave vial, add this compound (1.0 equiv, e.g., 100 mg).
-
Add the arylboronic acid (1.2 equiv).
-
Add K₂CO₃ (3.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Add the dioxane/water (4:1) solvent mixture to achieve a concentration of ~0.2 M.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor and irradiate at 120-140 °C for 20-40 minutes.
-
Self-Validation: Monitor reaction completion by TLC or LC-MS. A new, less polar spot (product) should appear, and the starting material spot should disappear.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Table 1: Example Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Pd Catalyst (mol%) | Base (equiv) | Temp (°C) | Time (min) | Typical Yield |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (3) | 120 | 30 | 85-95% |
| 3-Pyridinylboronic acid | PdCl₂(dppf) (5%) | Cs₂CO₃ (3) | 140 | 40 | 70-85% |
| 1-Methyl-1H-pyrazol-4-ylboronic acid | XPhos Pd G2 (3%) | K₃PO₄ (3) | 120 | 25 | 80-90% |
Protocol 2: Buchwald-Hartwig Amination
Principle: Palladium-catalyzed cross-coupling of this compound with a primary or secondary amine to form a C-N bond.
Materials & Reagents:
-
This compound
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)
-
Xantphos or similar ligand (0.1 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed tube
Step-by-Step Procedure:
-
To a dry Schlenk flask under argon, add NaOtBu (1.5 equiv).
-
Add Pd₂(dba)₃ (0.025 equiv) and Xantphos (0.1 equiv).
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe to achieve a concentration of ~0.1 M.
-
Heat the reaction mixture at 100-110 °C overnight (12-18 hours).
-
Self-Validation: Monitor by LC-MS. Look for the disappearance of the starting bromide and the appearance of a product peak with the expected mass [M+H]⁺.
-
Cool to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purify by column chromatography (silica gel, often with a mobile phase containing a small percentage of triethylamine to prevent product streaking).
Application in Kinase Inhibitor Design: Targeting Aurora Kinases
The imidazo[1,2-a]pyrazine scaffold is a validated core for potent Aurora kinase inhibitors[15][16]. These enzymes are critical for mitotic progression, and their inhibition is a promising anti-cancer strategy. Structure-based design has shown that substitution at the C2, C3, and C8 positions can modulate potency and selectivity[5][15].
Caption: ATP-competitive inhibition by an imidazo[1,2-a]pyrazine scaffold.
Using the protocols described above, a medicinal chemist can synthesize a library of compounds to probe the SAR of this scaffold against a target like Aurora A. For instance, a Suzuki reaction could be used to attach a phenyl group at C2, followed by electrophilic bromination at C3 and a subsequent Buchwald-Hartwig amination to install a hinge-binding aniline moiety.
Table 2: Examples of Imidazo[1,2-a]pyrazine-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Synthetic Step at C2 | Reference |
| 2-Anilino-imidazo[1,2-a]pyrazines | Aurora A, Aurora B | Buchwald-Hartwig Amination | [3][16] |
| 2-Aryl-imidazo[1,2-a]pyrazines | SYK, BTK | Suzuki-Miyaura Coupling | [4] |
| 2-(Pyrazolyl)-imidazo[1,2-a]pyrazines | Aurora A/B | Suzuki-Miyaura Coupling | [7] |
| 2-Alkynyl-imidazo[1,2-a]pyrazines | CDK9 | Sonogashira Coupling | [17] |
Conclusion
This compound is an exceptionally valuable and versatile building block in medicinal chemistry. Its utility in constructing libraries of potential kinase inhibitors is well-documented and relies on robust palladium-catalyzed cross-coupling methodologies. The protocols and strategic insights provided herein offer a solid foundation for researchers to efficiently synthesize and optimize novel drug candidates based on this privileged scaffold, accelerating the path toward new and effective therapeutics.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 15. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-Bromoimidazo[1,2-a]pyrazine for Biological Screening
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2][3] Its rigid, planar structure and the presence of nitrogen atoms at key positions allow for diverse molecular interactions, making it a versatile core for developing therapeutics against a range of diseases, including cancer, viral infections, and neurological disorders.[1][3][4][5][6] The strategic placement of a bromine atom at the 2-position of this scaffold provides a highly valuable synthetic handle for introducing a wide array of chemical diversity through modern cross-coupling methodologies.
This guide provides a comprehensive overview and detailed protocols for the derivatization of 2-bromoimidazo[1,2-a]pyrazine. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis of compound libraries for biological screening. We will delve into the causality behind experimental choices, provide validated step-by-step protocols for key transformations, and discuss the subsequent biological screening workflow.
The Strategic Importance of the 2-Bromo Substituent
The bromine atom at the 2-position of the imidazo[1,2-a]pyrazine core is not merely a synthetic intermediate; its reactivity is pivotal for library generation. This position is electronically distinct, and the carbon-bromine bond is susceptible to oxidative addition by palladium(0) catalysts, which is the crucial initiation step for many cross-coupling reactions. This reactivity allows for the systematic and efficient introduction of various substituents, enabling the exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR).
Core Synthetic Strategy Workflow
The overall strategy involves the initial synthesis of the this compound core, followed by its diversification through various palladium-catalyzed cross-coupling reactions. The resulting library of compounds is then subjected to biological screening to identify hits for further optimization.
Caption: Workflow for Derivatization and Screening.
Protocols for Derivatization
The following protocols are foundational for the derivatization of this compound. The choice of catalyst, ligand, base, and solvent is critical and has been optimized for this specific heterocyclic system.[7][8]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for introducing aryl and heteroaryl moieties, which are common features in many kinase inhibitors and other targeted therapies.[9][10] The choice of a palladium catalyst with a suitable phosphine ligand is crucial for achieving high yields with heteroaromatic substrates.[11]
Rationale for Component Selection:
-
Palladium Pre-catalyst (e.g., Pd(dppf)Cl₂): This air-stable Pd(II) pre-catalyst is readily reduced in situ to the active Pd(0) species. The dppf ligand is a bidentate phosphine that is effective for a broad range of substrates.[12]
-
Base (e.g., K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[9]
-
Solvent (e.g., 1,4-Dioxane/Water): A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents.[13]
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 4-12 | 75-95 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 8-16 | 60-85 |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of a wide variety of primary and secondary amines to the imidazo[1,2-a]pyrazine core.[14][15]
Rationale for Component Selection:
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃): A common Pd(0) source.[7]
-
Ligand (e.g., XPhos): Bulky, electron-rich phosphine ligands like XPhos are highly effective for the amination of heteroaryl halides, as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[16]
-
Base (e.g., NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine.[14]
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol) to a vial.
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the vial and heat to 100-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), and wash with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 12-24 | 65-90 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 16-24 | 55-80 |
Protocol 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling introduces an alkyne moiety, which can serve as a valuable pharmacophore or a handle for further functionalization via "click" chemistry.[17][18][19] This reaction is co-catalyzed by palladium and copper.[18]
Rationale for Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): A standard palladium catalyst for Sonogashira reactions.
-
Copper(I) Co-catalyst (e.g., CuI): The copper catalyst is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[20]
-
Base (e.g., Et₃N or i-Pr₂NH): An amine base serves both as the base and often as a solvent.[16]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in triethylamine (10 mL), add the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Purge the reaction mixture with argon for 15 minutes.
-
Reaction: Stir the reaction at room temperature or heat to 50-70 °C for 2-6 hours. Monitor by TLC or LC-MS.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (25 mL) and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Characterization of Derivatives
All synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized molecules. For 2-substituted imidazo[1,2-a]pyrazines, specific proton and carbon signals can confirm the regiochemistry of the substitution.[3][21][22]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final products.[3][23]
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups.
Biological Screening Workflow
Once a library of derivatives has been synthesized and characterized, the next phase is to evaluate their biological activity. A common application for this scaffold is in the discovery of kinase inhibitors.[6]
Kinase Inhibitor Screening Cascade
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 23. pubs.rsc.org [pubs.rsc.org]
Application Note: A Robust and Expedited Protocol for the Synthesis of Substituted Imidazo[1,2-a]pyrazines
Introduction: The Privileged Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to a multitude of pharmacological activities. Derivatives of this scaffold have demonstrated significant potential as antibacterial, anti-inflammatory, antiviral, and kinase inhibitors.[1][2] Notably, their role as inhibitors of enzymes like VirB11 ATPase in Helicobacter pylori and various kinases such as PI3K highlights their importance in developing novel therapeutics.[2][3]
This application note provides a detailed, field-proven experimental guide for the synthesis of substituted imidazo[1,2-a]pyrazines. We will focus on a modern, microwave-assisted approach that offers significant advantages in terms of reaction time and efficiency over traditional methods.[4] The causality behind critical experimental steps is explained to empower researchers to adapt and troubleshoot the protocol effectively.
Core Synthetic Strategy: The Condensation Reaction
The most established and versatile method for constructing the imidazo[1,2-a]pyrazine ring system is the condensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound, typically an α-bromoketone.[3][4]
Reaction Mechanism Overview: The reaction proceeds via a two-step sequence:
-
S_N2 Alkylation: The more nucleophilic ring nitrogen of the 2-aminopyrazine (N1) attacks the electrophilic carbon of the α-bromoketone, displacing the bromide ion to form a pyridinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the ketone. The subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of the aromatic imidazo[1,2-a]pyrazine ring system.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis, purification, and characterization of substituted imidazo[1,2-a]pyrazines.
Caption: General experimental workflow for microwave-assisted synthesis.
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes the synthesis of 2-phenylimidazo[1,2-a]pyrazine from 2-aminopyrazine and 2-bromoacetophenone. It is a robust method that can be adapted for various substituted analogs.[4]
Materials and Equipment:
-
Reagents: 2-aminopyrazine, 2-bromoacetophenone (phenacyl bromide), Isopropanol (IPA), Deionized Water, Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Microwave synthesizer (e.g., CATA R), 10 mL microwave reaction vessel with a magnetic stir bar, rotary evaporator, standard glassware for extraction, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).
Step-by-Step Procedure:
-
Reagent Preparation:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol, 95.1 mg).
-
Add 2-bromoacetophenone (1.0 mmol, 199.0 mg).
-
Add a solvent mixture of Isopropanol (IPA) and Water (1:1, 4 mL total volume).
-
Scientist's Note: Using a green solvent mixture like H₂O-IPA is not only environmentally friendly but also facilitates the dissolution of both the organic substrates and any inorganic bases if used, while efficiently absorbing microwave energy.[4] This method is often performed catalyst-free, simplifying the workup.[4]
-
-
Microwave Reaction:
-
Seal the reaction vessel and place it in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 120 °C
-
Ramp time: 2 minutes
-
Hold time: 10 minutes
-
Power: 240 W (or as appropriate for the instrument to maintain temperature)
-
-
Scientist's Note: Microwave irradiation dramatically reduces reaction times from hours (in conventional heating) to minutes.[4] This is due to efficient and uniform heating of the polar solvent mixture, which accelerates the rate of both the initial S_N2 and subsequent cyclization steps.
-
-
Reaction Work-up and Product Isolation:
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with deionized water (20 mL) and extract the product with Ethyl Acetate (3 x 20 mL).
-
Combine the organic layers. Wash sequentially with saturated NaHCO₃ solution (20 mL) to neutralize any residual HBr, followed by brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Scientist's Note: The aqueous workup is crucial for removing the solvent and any water-soluble byproducts. Using a weak base like NaHCO₃ ensures that the product, which has a basic nitrogenous core, is not deprotonated and remains in the organic phase.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
Elute with a gradient of hexane/ethyl acetate (e.g., starting from 90:10 and gradually increasing the polarity to 70:30).
-
Monitor the fractions by Thin-Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final product as a solid.
-
Scientist's Note: The polarity of the eluent for chromatography will depend on the specific substituents on the imidazo[1,2-a]pyrazine core. It is always recommended to determine the optimal eluent system using TLC before running the column.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]
-
Data Summary: Scope of the Reaction
The microwave-assisted protocol is versatile and tolerates a wide range of substituents on both the 2-aminopyrazine and the α-bromoketone, affording excellent yields.[4]
| Entry | 2-Aminopyrazine Substituent (R¹) | α-Bromoketone Substituent (R²) | Product | Yield (%) |
| 1 | H | Phenyl | 2-Phenylimidazo[1,2-a]pyrazine | 92 |
| 2 | H | 4-Chlorophenyl | 2-(4-Chlorophenyl)imidazo[1,2-a]pyrazine | 94 |
| 3 | H | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine | 90 |
| 4 | 6-Methyl | Phenyl | 6-Methyl-2-phenylimidazo[1,2-a]pyrazine | 88 |
| 5 | 6-Chloro | 4-Bromophenyl | 6-Chloro-2-(4-bromophenyl)imidazo[1,2-a]pyrazine | 91 |
Table adapted from data reported in literature for similar microwave-assisted syntheses.[4]
Alternative Protocol: Conventional Thermal Synthesis
For laboratories not equipped with a microwave synthesizer, a traditional thermal method can be employed.
-
Combine the 2-aminopyrazine (1.0 mmol) and α-bromoketone (1.0 mmol) in a round-bottom flask with a suitable solvent such as ethanol or DMF (10 mL).
-
Add a mild base like sodium bicarbonate (NaHCO₃, 2.0 mmol) to act as an acid scavenger.
-
Reflux the mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC.
-
Once complete, cool the reaction, filter off the base, and concentrate the solvent.
-
Perform the same aqueous work-up and purification by column chromatography as described in the microwave protocol.
Scientist's Note: While effective, this method requires significantly longer reaction times and may lead to the formation of more side products due to prolonged exposure to high temperatures.
Conclusion
The synthesis of substituted imidazo[1,2-a]pyrazines is a critical process for the discovery of new therapeutic agents. The microwave-assisted protocol presented here offers a rapid, efficient, and high-yielding route to these valuable scaffolds. By understanding the mechanism and the rationale behind each step, researchers can confidently apply and adapt this methodology to generate diverse libraries of imidazo[1,2-a]pyrazine derivatives for further investigation.
References
- 1. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Purification of 2-Bromoimidazo[1,2-a]pyrazine Derivatives by Automated Flash Column Chromatography
An Application Guide by Google's Gemini
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Abstract: The imidazo[1,2-a]pyrazine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic candidates.[1] Synthesizing derivatives, such as the 2-bromo-substituted analogue, often yields complex crude mixtures containing regioisomers, unreacted starting materials, and dibrominated by-products.[2] Achieving high purity is paramount for subsequent synthetic steps and accurate biological evaluation. This application note provides a detailed, experience-driven guide to purifying 2-Bromoimidazo[1,2-a]pyrazine derivatives using silica gel column chromatography. We will delve into the causality behind methodological choices, from systematic mobile phase development using Thin-Layer Chromatography (TLC) to advanced sample loading and elution strategies, ensuring a robust and reproducible purification workflow.
The Principle of Separation: Exploiting Polarity
The successful purification of this compound derivatives by normal-phase column chromatography hinges on the principle of differential partitioning. The components of the crude mixture are separated based on their relative affinities for a polar stationary phase (silica gel) and a less polar mobile phase (eluent).
-
Stationary Phase: Silica gel (SiO₂) is the standard choice due to its highly polar surface, which is rich in silanol (Si-OH) groups.[3] The basic nitrogen atoms within the imidazo[1,2-a]pyrazine ring system can form hydrogen bonds with these acidic silanol groups, contributing significantly to the compound's retention on the column.
-
Mobile Phase: A non-polar or moderately polar solvent system is used to move the compounds through the column. Less polar compounds in the mixture have a weaker affinity for the silica gel and a higher affinity for the mobile phase, causing them to elute faster. Conversely, more polar compounds are retained more strongly by the silica gel and elute later.[4]
The 2-bromo substituent slightly increases the lipophilicity of the parent imidazo[1,2-a]pyrazine core. However, the molecule retains significant polarity due to the nitrogen atoms. The goal of method development is to fine-tune the mobile phase composition to achieve a delicate balance of interactions, allowing the target compound to be cleanly resolved from both less polar and more polar impurities.
Critical Workflow: From TLC to Pure Compound
The purification process is a systematic workflow. Each step is designed to inform the next, ensuring an efficient and successful separation.
Caption: Workflow for purification of this compound derivatives.
Protocol I: Mobile Phase Optimization via TLC
This is the most critical phase of the process. A well-optimized solvent system identified by TLC is the foundation for a successful column separation. The goal is to find a solvent mixture that moves the target compound to a Retention Factor (Rf) value of approximately 0.25-0.35.[5][6] This range ensures the compound will elute from the column in a reasonable volume without compromising resolution.[5]
Materials:
-
Crude reaction mixture
-
TLC plates (Silica gel 60 F254)
-
Developing chambers
-
Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Additive: Triethylamine (TEA) or Ammonia solution
-
UV lamp (254 nm)
Procedure:
-
Prepare a Stock Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Initial Screening:
-
Spot the stock solution on three separate TLC plates.
-
Develop each plate in a different solvent system of increasing polarity. Good starting points for nitrogen heterocycles are:
-
System A: 80:20 Hexanes/EtOAc
-
System B: 100% EtOAc
-
System C: 95:5 DCM/MeOH
-
-
-
Analyze Results: Visualize the plates under a UV lamp.
-
If the target spot has an Rf > 0.4, the system is too polar. Decrease the proportion of the more polar solvent (e.g., move from 80:20 to 90:10 Hex/EtOAc).
-
If the target spot has an Rf < 0.2, the system is not polar enough. Increase the proportion of the more polar solvent.
-
If spots are streaking or "tailing," this indicates strong interaction with acidic silica sites. Prepare a new eluent system containing a basic modifier (e.g., 99:1 Eluent/TEA) to improve peak shape.[7]
-
-
Refine and Optimize: Adjust the solvent ratios until the target compound has an Rf of ~0.3, and it is well-separated from major impurities. It is a proven fact that good separations are achieved in normal phase silica column chromatography when the solvent mixture gives an Rf between 0.2 and 0.3.[5]
Protocol II: Flash Column Purification
This protocol assumes a dry loading technique, which is highly recommended to achieve the best resolution by minimizing the initial sample band volume.[6][8]
Step 1: Column Preparation
-
Select a flash chromatography column/cartridge of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., Hexanes).[3]
-
Pour the slurry into the column and use air pressure or a pump to pack the bed, ensuring it is uniform and free of cracks or air bubbles.[3][9]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[6]
-
Equilibrate the column by passing 2-3 column volumes (CV) of the initial mobile phase through it.
Step 2: Sample Loading (Dry Method)
-
Dissolve the crude product in a minimal amount of a volatile solvent like DCM.
-
Add silica gel to this solution (typically 1-2 times the mass of the crude product).
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[6][8]
-
Carefully add this powder onto the layer of sand at the top of the packed column, ensuring an even layer.
Step 3: Elution and Fraction Collection
-
Begin elution with the mobile phase determined from your TLC analysis. You may use either an isocratic or a gradient elution.
-
Isocratic Elution: Use the exact solvent composition that gave the target Rf of ~0.3. This is simpler but may be slower.
-
Gradient Elution: Start with a less polar mixture (e.g., 95:5 Hex/EtOAc) and gradually increase the polarity towards your optimized TLC condition (e.g., 80:20 Hex/EtOAc). Automated flash systems can create an optimized gradient based on TLC Rf values.[10][11]
-
-
Begin collecting fractions immediately as the eluent starts to drip from the column.
-
Monitor the fractions by TLC to identify which ones contain the pure desired product.
Step 4: Product Recovery
-
Combine all fractions that contain only the pure this compound derivative.
-
Remove the solvent using a rotary evaporator to yield the purified compound.[8][9]
Data Summary & Expected Outcomes
The choice of eluent is highly dependent on the specific substituents on the imidazo[1,2-a]pyrazine core. However, the following table provides a general guideline based on literature precedents for similar heterocyclic systems.
| Derivative Type | Typical Impurities | Starting TLC System | Optimized Rf | Notes |
| 2-Bromo-8-aryl-imidazo[1,2-a]pyrazine | Unreacted 2-amino-3-chloropyrazine, α-bromo aryl ketone | 95:5 DCM / EtOAc | ~0.47 | Gradient elution from 100% DCM to 2% EtOAc in DCM may be effective.[2] |
| 2-Bromo-6-alkyl-imidazo[1,2-a]pyrazine | Starting materials, dibrominated products | 9:1 Hexanes / EtOAc | ~0.30 | This system is a common starting point for many moderately polar heterocycles.[12] |
| 2-Bromo-imidazo[1,2-a]pyrazine (unsubstituted) | Dibrominated regioisomers | 8:2 Hexanes / EtOAc | ~0.35 | Isomer separation can be challenging and may require a shallower gradient.[6] |
Troubleshooting Common Issues
| Problem | Probable Cause | Solution |
| Poor Separation / Co-elution | Mobile phase is too polar or not selective enough. Column was overloaded. | Re-optimize the mobile phase with TLC. Use a shallower gradient or try a different solvent system (e.g., switch from EtOAc to Diethyl Ether). Reduce the sample load.[6][8] |
| Peak Tailing | Strong interaction between the basic compound and acidic silanol groups. | Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase.[7] |
| Compound Stuck on Column | Mobile phase is not polar enough. Compound might be degrading on silica. | Increase the polarity of the mobile phase significantly (e.g., switch to a DCM/MeOH system). To check for degradation, spot the compound on a TLC plate, let it sit for 30 minutes, then develop it to see if new spots appear.[8] |
| Cracked or Channeled Column Bed | Improper packing of the column. | Ensure the silica is packed as a uniform slurry and is never allowed to run dry during equilibration or elution.[8] |
References
- 1. researchgate.net [researchgate.net]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. yamazenusa.com [yamazenusa.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. rsc.org [rsc.org]
Application Notes and Protocols: The Use of 2-Bromoimidazo[1,2-a]pyrazine in the Development of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Imidazo[1,2-a]pyrazines as a Privileged Scaffold in Antimicrobial Research
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action.[1] In this context, nitrogen-bridgehead fused heterocycles, particularly the imidazo[1,2-a]pyrazine scaffold, have garnered significant attention within the medicinal chemistry community.[2] This versatile structural motif is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[2][3][4][5] The 2-bromoimidazo[1,2-a]pyrazine core, in particular, serves as a crucial and versatile intermediate for the synthesis of a library of derivatives with potent antimicrobial activity.[6][7]
These application notes provide a comprehensive guide for researchers on the utilization of this compound in the design, synthesis, and evaluation of novel antimicrobial agents. We will delve into detailed synthetic protocols, robust antimicrobial screening methodologies, and insightful mechanistic studies, with a particular focus on their promising activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[8][9][10][11]
I. Synthesis of this compound Derivatives: A Step-by-Step Guide
The synthesis of imidazo[1,2-a]pyrazine derivatives typically begins with the construction of the core heterocyclic system, followed by functionalization. The 2-bromo-substituted scaffold provides a reactive handle for introducing various chemical moieties to explore the structure-activity relationship (SAR).
Protocol 1: Synthesis of the this compound Core
This protocol outlines a common method for the synthesis of the this compound scaffold, which can then be used as a starting material for further derivatization.
Rationale: The condensation reaction between an aminopyrazine and an α-haloketone is a classical and efficient method for the construction of the imidazo[1,2-a]pyrazine ring system.[7] Subsequent bromination, often using N-bromosuccinimide (NBS), provides the desired 2-bromo intermediate.[5] NBS is a preferred brominating agent as it is easier to handle and often leads to cleaner reactions compared to molecular bromine.[5]
Materials:
-
2-Aminopyrazine
-
2-Chloroacetaldehyde (50% solution in water) or an appropriate α-haloketone
-
N-Bromosuccinimide (NBS)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
Synthesis of Imidazo[1,2-a]pyrazine:
-
In a round-bottom flask, dissolve 2-aminopyrazine (1 equivalent) in methanol.
-
Add 2-chloroacetaldehyde (1.1 equivalents) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the imidazo[1,2-a]pyrazine.
-
-
Bromination at the C2-Position:
-
Dissolve the synthesized imidazo[1,2-a]pyrazine (1 equivalent) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Caption: Synthetic workflow for this compound.
II. Antimicrobial Susceptibility Testing: Determining the Potency of Novel Derivatives
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][12][13]
Protocol 2: Broth Microdilution Assay for MIC Determination
Rationale: This quantitative method allows for the determination of the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2] It is a high-throughput method suitable for screening a large number of compounds against various microbial strains.[12][14][15]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis H37Rv)
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth, Middlebrook 7H9 broth)[2]
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin, isoniazid)
-
Negative control (broth medium only)
-
Growth control (broth medium with inoculum)
-
Resazurin solution (for viability indication, especially for slow-growing bacteria like Mtb)[16]
-
Multichannel pipette, incubator.
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the 96-well plates to achieve a range of final concentrations.[2]
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted compounds with the bacterial suspension.[14]
-
Include growth control wells (inoculum without compound) and sterility control wells (broth only).[2]
-
Seal the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 37°C for 7-14 days for M. tuberculosis).[16]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.[2]
-
For slow-growing bacteria like M. tuberculosis, a viability indicator such as resazurin can be added. A color change from blue to pink indicates bacterial growth, and the MIC is the lowest concentration that prevents this color change.[16]
-
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| Derivative A | 8 | 16 | 1.56 | [9] |
| Derivative B | >64 | >64 | 0.78 | [9] |
| Derivative C | 16 | 32 | 3.12 | [10] |
| Ciprofloxacin | 0.5 | 0.25 | N/A | Standard |
| Isoniazid | N/A | N/A | 0.06 | Standard |
This table presents hypothetical data for illustrative purposes.
III. Elucidating the Mechanism of Action: A Focus on Anti-tubercular Activity
A key aspect of developing novel antimicrobial agents is understanding their mechanism of action. For imidazo[1,2-a]pyrazine derivatives showing potent anti-tubercular activity, a prominent target is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[17] DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, making it an attractive target for drug development.[17]
The DprE1 Pathway and its Inhibition
DprE1, a flavoenzyme, works in concert with DprE2 to catalyze the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA). DPA is the sole precursor for the synthesis of arabinans, which are essential components of the mycobacterial cell wall.[17] Inhibition of DprE1 disrupts this vital pathway, leading to bacterial death.
Caption: The DprE1/DprE2 pathway and the point of inhibition.
Protocol 3: In Vitro DprE1 Enzyme Inhibition Assay (Fluorometric)
Rationale: This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of DprE1. It is a valuable tool for confirming the molecular target and for structure-based drug design efforts.[16] The assay relies on the reduction of a fluorogenic substrate, resazurin, which is coupled to the re-oxidation of the FADH₂ cofactor of DprE1.[18]
Materials:
-
Purified recombinant DprE1 enzyme
-
Farnesyl-phosphoryl-β-D-ribose (FPR) substrate
-
Resazurin sodium salt
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10% glycerol)[16]
-
Test compounds and control inhibitors
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Prepare a master mix containing the DprE1 enzyme and FPR substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the compound dilutions. For controls, add 2 µL of DMSO.
-
Add 48 µL of the master mix to each well.[16]
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.[16]
-
-
Signal Development and Measurement:
-
Data Analysis:
-
Calculate the percent inhibition relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
IV. Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the this compound scaffold and evaluation of the resulting derivatives' antimicrobial activity allows for the elucidation of the structure-activity relationship (SAR). This knowledge is crucial for guiding the design of more potent and selective antimicrobial agents.[19]
Key SAR Insights for Imidazo[1,2-a]pyrazine Derivatives:
-
Substitution at the C2-position: The nature of the substituent at the C2-position, often introduced via Suzuki or other cross-coupling reactions with the 2-bromo intermediate, can significantly impact activity. Aromatic and heteroaromatic groups are commonly explored.[7]
-
Substitution at the C3-position: Functionalization at this position can also modulate the antimicrobial profile.[20]
-
Substitution on the Pyrazine Ring: Modifications on the pyrazine ring, such as the introduction of small alkyl or halo groups, can influence both potency and pharmacokinetic properties.[10]
V. Cytotoxicity Assessment: Ensuring Selectivity and Safety
A critical step in the drug development pipeline is to assess the cytotoxicity of lead compounds against mammalian cells to ensure they are selectively toxic to microbes.[21]
Protocol 4: MTT Assay for Cytotoxicity in Mammalian Cell Lines
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[21] It is a standard method for assessing the cytotoxic potential of chemical compounds.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates, incubator, absorbance plate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.[21]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[21]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours.[21]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[21]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC₅₀ (50% cytotoxic concentration) value.
-
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel antimicrobial agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated potent activity against a range of pathogens, most notably Mycobacterium tuberculosis. By following the detailed protocols outlined in these application notes for synthesis, antimicrobial screening, mechanistic studies, and cytotoxicity assessment, researchers can effectively advance their drug discovery programs and contribute to the fight against antimicrobial resistance. The continued exploration of the chemical space around this privileged scaffold holds great potential for the identification of next-generation antimicrobial therapeutics.
References
- 1. espublisher.com [espublisher.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. [PDF] Research article A GREEN PROTOCOL FOR THE SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME IMIDAZO (1,2-A) PYRAZINES | Semantic Scholar [semanticscholar.org]
- 7. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. protocols.io [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New imidazo(1,2-a)pyrazine derivatives with bronchodilatory and cyclic nucleotide phosphodiesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromoimidazo[1,2-a]pyrazine
Welcome to the technical support center for the synthesis of 2-Bromoimidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of this valuable heterocyclic scaffold. The imidazo[1,2-a]pyrazine core is a privileged structure in drug discovery, known for its wide range of biological activities, including kinase inhibition and antimicrobial properties.[1] However, its synthesis, particularly the regioselective bromination, can be challenging. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most common synthetic route to this compound?
The most prevalent and established method is a two-step process. First is the synthesis of the core imidazo[1,2-a]pyrazine ring system, typically through the condensation of 2-aminopyrazine with an α-halocarbonyl compound like chloroacetaldehyde.[2] The second step is the direct, regioselective electrophilic bromination of the imidazo[1,2-a]pyrazine core, most commonly at the C-2 position.
Q2: My overall yield is consistently low. What is the most critical stage to focus on for optimization?
While both the initial cyclization and the final bromination are crucial, the bromination step is typically the primary source of yield loss . This is due to challenges in controlling regioselectivity and preventing the formation of multiple byproducts, such as isomers (3-bromo) and over-brominated species (e.g., 2,3-dibromo or 3,8-dibromo).[2][3] Fine-tuning the conditions of this electrophilic substitution is paramount for achieving a high yield of the desired 2-bromo isomer.
Q3: How can I reliably confirm the regiochemistry of my brominated product?
Unequivocal structure determination is best achieved using 2D NMR spectroscopy. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. For the 2-substituted isomer, you should observe a correlation between the proton at position 3 (H-3) and the carbon at position 5 (C-5). Conversely, for a 3-substituted isomer, no such correlation between H-2 and C-5 would be present.[2] Comparing the 1H and 13C NMR chemical shifts with literature values for known isomers can also provide strong evidence.[4]
Q4: Is N-Bromosuccinimide (NBS) always the best choice for the bromination step?
NBS is highly recommended and widely used because it serves as a milder and more controlled source of electrophilic bromine compared to elemental bromine (Br₂).[5] This controlled release minimizes the concentration of Br₂ in the reaction at any given time, which is critical for suppressing over-bromination and reducing the formation of undesired side products.[6] While elemental bromine can be used, it is often more aggressive and leads to complex mixtures that are difficult to separate.[3]
Troubleshooting Guide: From Cyclization to Bromination
This section addresses specific experimental problems you may encounter. The solutions provided are based on established chemical principles and field-proven laboratory experience.
Part A: Synthesis of the Imidazo[1,2-a]pyrazine Core
Q: My initial condensation reaction between 2-aminopyrazine and chloroacetaldehyde is slow, incomplete, or low-yielding. What are the likely causes and solutions?
A: This is a classic cyclocondensation reaction, and its efficiency is highly dependent on reaction conditions.
-
Causality: The nucleophilicity of the pyrazine ring nitrogen is relatively low. The reaction requires conditions that facilitate both the initial N-alkylation and the subsequent intramolecular cyclization and dehydration. Inadequate conditions can lead to a stall at the intermediate stage or the formation of side products.
-
Troubleshooting Steps:
-
Solvent Choice: While solvents like DMF have been used, they can lead to lower yields.[2] Switching to an alcohol, such as methanol or ethanol, often provides a cleaner reaction and higher yield.[2][7] The protic nature of the solvent can assist in the reaction mechanism.
-
Base/pH Control: The reaction is often performed in the presence of a mild base like sodium bicarbonate (NaHCO₃) to neutralize the H-X acid formed during the condensation. This prevents the protonation of the starting 2-aminopyrazine, which would deactivate it as a nucleophile. Ensure the base is present in at least a stoichiometric amount.
-
Temperature Optimization: If the reaction is slow at room temperature, gentle heating to 40-50 °C can significantly increase the rate.[7] However, avoid excessive temperatures, which can promote polymerization or side reactions. Monitor the reaction progress by TLC to find the optimal balance.
-
Reagent Quality: Ensure the chloroacetaldehyde solution is fresh. It exists in equilibrium with its hydrate and can polymerize upon storage. Using a freshly opened or prepared solution is advisable.
-
Part B: Regioselective Bromination of Imidazo[1,2-a]pyrazine
This is the most challenging step. The electronic nature of the fused ring system dictates the outcome. The five-membered imidazole ring is electron-rich compared to the six-membered pyrazine ring, making it the primary site for electrophilic attack.[8] The C-3 position is often the most electronically activated, but substitution at C-2 can be achieved under kinetically controlled conditions.
Q: My main problem is a mixture of 2-bromo and 3-bromo isomers. How do I maximize selectivity for the desired 2-bromo product?
A: Achieving 2-bromo selectivity requires careful control over the reaction kinetics.
-
Causality: Electrophilic substitution on the imidazo[1,2-a]pyrazine ring can occur at several positions. The formation of the 3-bromo isomer is often thermodynamically favored. To obtain the 2-bromo isomer, conditions must favor the kinetic product.
-
Troubleshooting & Optimization Protocol:
-
Use N-Bromosuccinimide (NBS): As stated previously, NBS is the reagent of choice. Ensure it is recrystallized if it appears yellow, as impurities can lead to unreliable results.[5]
-
Control Reagent Stoichiometry: Use a precise amount of NBS, typically 1.0 to 1.1 equivalents. An excess of NBS will dramatically increase the formation of di-brominated byproducts.
-
Solvent is Key: The choice of solvent can influence selectivity. Dichloromethane (DCM) or chloroform (CHCl₃) are common choices. Acetic acid has also been reported but can sometimes lead to different isomer profiles.[3]
-
Temperature Control is CRITICAL: This is the most important parameter. The reaction should be run at low temperatures to favor kinetic control. Start the reaction at 0 °C or even -10 °C. Add the NBS solution dropwise over a prolonged period (e.g., 30-60 minutes) to the solution of imidazo[1,2-a]pyrazine, maintaining the low temperature throughout the addition. Allow the reaction to stir at this temperature and slowly warm to room temperature while monitoring closely by TLC or LC-MS.
-
Q: I am isolating a significant amount of a di-brominated product. How can I prevent this?
A: Di-bromination is a classic sign of reaction conditions that are too harsh or an excess of the brominating agent.
-
Causality: The mono-brominated product is still an electron-rich heterocycle and can undergo a second electrophilic substitution if the conditions are forcing enough or if excess brominating agent is present.
-
Troubleshooting Steps:
-
Reduce NBS Equivalents: The most direct solution is to reduce the amount of NBS to exactly 1.0 equivalent or even slightly less (e.g., 0.95 eq) and accept a lower conversion of the starting material. The unreacted starting material is typically much easier to separate from the mono-bromo product than the di-bromo byproduct is.
-
Slow Addition at Low Temperature: Reinforcing the point above, a slow, controlled addition of NBS at 0 °C or below is crucial. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Quench the Reaction Promptly: Once TLC or LC-MS shows that the starting material is consumed (or has reached an acceptable level of conversion), quench the reaction immediately with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃). This will destroy any excess NBS and prevent further bromination during workup.
-
Data Summary & Visualization
Table 1: Impact of Reaction Conditions on Bromination Selectivity
The following table summarizes expected outcomes based on adjustments to key reaction parameters. This is a conceptual guide to illustrate the principles of optimization.
| Parameter | Condition A (Optimized for 2-Bromo) | Condition B (Leads to Mixture) | Condition C (Leads to Over-bromination) |
| Brominating Agent | NBS (1.05 eq.) | NBS (1.2 eq.) | Br₂ (1.5 eq.) |
| Temperature | 0 °C, then slow warm to RT | Room Temperature (25 °C) | Reflux (e.g., 40 °C in CHCl₃) |
| Addition Time | 30-60 minutes (slow dropwise) | 5 minutes (rapid addition) | 1 minute (bolus addition) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetic Acid |
| Expected Outcome | Good yield of 2-bromo isomer, minimal 3-bromo and di-bromo. | Mixture of 2-bromo and 3-bromo isomers, some di-bromo. | Complex mixture, significant di- and poly-brominated products. |
Visual Workflows
Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis of this compound.
Troubleshooting Decision Tree for Bromination
Caption: A decision tree for troubleshooting common issues in the bromination step.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,8-Dibromoimidazo[1,2-a]pyrazine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromoimidazo[1,2-a]pyrazine
Welcome to the technical support center dedicated to the optimization of palladium-catalyzed cross-coupling reactions involving the versatile 2-Bromoimidazo[1,2-a]pyrazine scaffold. This bicyclic heteroaromatic core is a privileged structure in medicinal chemistry and drug discovery, making its efficient functionalization a critical task for researchers. This guide is structured to provide actionable, in-depth solutions to common challenges encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles.
I. Foundational Knowledge: Understanding the System
Before delving into troubleshooting, it's crucial to appreciate the nuances of the this compound system. The electron-deficient nature of the pyrazine ring and the presence of multiple nitrogen atoms can present unique challenges compared to simpler aryl halides. These nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1][2] Therefore, careful selection of ligands, bases, and reaction conditions is paramount for successful coupling.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a question-and-answer format, providing both diagnostic insights and corrective actions.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with this compound is showing minimal or no conversion. What are the primary factors to investigate?
A1: Low or non-existent yield is a frequent starting point for troubleshooting. A systematic approach is key.
-
Catalyst Integrity and Activation: The heart of the reaction is the active Pd(0) catalyst.
-
Verification: Ensure your palladium source is not degraded. Many Pd(II) precatalysts, like Pd(OAc)₂, require in situ reduction to the active Pd(0) species.[3][4] If this reduction is inefficient, the catalytic cycle will not initiate.[4]
-
Solution: Consider using a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or a more advanced precatalyst system (e.g., G3 or G4 palladacycle precatalysts) that are designed for rapid and efficient generation of the active catalyst.[5]
-
-
Ligand Selection: The ligand is not just a spectator; it dictates the catalyst's stability and reactivity.
-
The Challenge: For electron-deficient heteroaryl halides like this compound, the oxidative addition step can be sluggish. Furthermore, the product's nitrogen atoms can coordinate to the palladium center, leading to product inhibition.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][6][7] These ligands promote oxidative addition and can sterically shield the palladium, preventing inhibitory coordination.[1]
-
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.
-
Verification: Ensure your reaction vessel was rigorously degassed (e.g., via several "freeze-pump-thaw" cycles or by sparging with an inert gas like argon or nitrogen for an extended period) and maintained under a positive pressure of an inert gas.[1][3]
-
Solution: Re-run the experiment with meticulous attention to maintaining an inert atmosphere throughout the setup and reaction time.
-
-
Reagent and Solvent Purity: Water and other protic impurities can be detrimental.
-
The Problem: Moisture can lead to catalyst deactivation and promote side reactions like protodeboronation of boronic acids in Suzuki couplings.[1][3]
-
Solution: Use anhydrous solvents, preferably freshly distilled or from a sealed commercial source. Ensure all starting materials and the base are dry.
-
Issue 2: Significant Byproduct Formation
Q2: I'm obtaining my desired product, but it's contaminated with significant byproducts like homocoupled starting materials or debrominated 2-imidazo[1,2-a]pyrazine. How can I suppress these side reactions?
A2: Byproduct formation often points to a suboptimal catalytic cycle or the presence of contaminants.
-
Homocoupling of Boronic Acids (Suzuki Reaction): This is a common side reaction, often exacerbated by the presence of oxygen.[1]
-
Solution: In addition to ensuring a strictly inert atmosphere, consider lowering the reaction temperature or using a more controlled addition of the boronic acid.
-
-
Debromination (Hydrodehalogenation): The replacement of the bromine atom with hydrogen can occur through various pathways, including a competing reaction with trace water or other protic sources.
-
Solution: Rigorously exclude moisture from the reaction. In some cases, the choice of base can influence this side reaction.
-
-
Protodeboronation of Boronic Acids (Suzuki Reaction): The cleavage of the C-B bond by a proton source is a major competing pathway.[1]
Issue 3: Reaction Stalls or is Sluggish
Q3: My reaction starts but either stalls before completion or proceeds very slowly. What adjustments can I make?
A3: A sluggish reaction often indicates a high activation barrier for a key step in the catalytic cycle or catalyst deactivation over time.
-
Insufficiently Strong Base: The base plays a crucial role in the transmetalation step of Suzuki reactions and in deprotonating the nucleophile in Buchwald-Hartwig and Sonogashira couplings.[5][8]
-
Low Reaction Temperature: The C-Br bond in this compound is relatively strong, and oxidative addition may require thermal energy.[10]
-
Solution: Gradually increase the reaction temperature. Microwave irradiation can also be a powerful tool to accelerate these reactions.[11]
-
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.
-
Solution:
-
Ensure a robust ligand is in use that stabilizes the palladium center.
-
In some cases, a slight excess of the ligand can be beneficial.
-
Consider a higher catalyst loading, although this should be a last resort after optimizing other parameters.
-
-
III. Experimental Protocols & Optimization Tables
The following tables provide starting points for optimizing common cross-coupling reactions with this compound.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-2.5 mol%), or a palladacycle precatalyst (e.g., XPhos Pd G3, 1-2 mol%) | Palladacycle precatalysts often provide more consistent results due to their well-defined nature and rapid activation.[5] |
| Ligand | XPhos, SPhos, or RuPhos (1.1-1.5 eq. relative to Pd) | Bulky, electron-rich biarylphosphine ligands are generally effective for challenging heteroaryl halides.[6][7] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 eq.) | These bases are generally effective and have good solubility in common solvent systems.[8][12] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1), Toluene/H₂O, or DMF | The choice of solvent can impact solubility and reaction rates. A screening of solvents is often beneficial.[13] |
| Temperature | 80-110 °C | Higher temperatures are often required for aryl bromides, especially on electron-deficient systems.[1] |
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a flame-dried reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and ligand in a small amount of the reaction solvent.
-
Add the degassed solvent to the reaction vessel, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[8]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2.5 mol%) or a palladacycle precatalyst (e.g., XPhos Pd G3, 1-2 mol%) | These are common and effective precatalysts for C-N bond formation.[9] |
| Ligand | XPhos, RuPhos, or Josiphos-type ligands (1.1-1.5 eq. relative to Pd) | Sterically hindered ligands are crucial to prevent β-hydride elimination with primary amines and facilitate reductive elimination.[14][15] |
| Base | NaOtBu or LHMDS (1.5-2.0 eq.) | Strong, non-nucleophilic bases are typically required for efficient deprotonation of the amine.[16] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents are generally preferred for this transformation. |
| Temperature | 90-120 °C | Higher temperatures are often necessary to drive the reaction to completion. |
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | These are classic and reliable catalysts for Sonogashira couplings.[17] |
| Copper Co-catalyst | CuI (1-5 mol%) | The copper co-catalyst is essential in the traditional Sonogashira mechanism for the formation of the copper acetylide.[18][19] |
| Ligand | PPh₃ or other phosphine ligands (if not part of the precatalyst) | The ligand stabilizes the palladium center. |
| Base | Et₃N or DIPA (can be used as solvent or co-solvent) | An amine base is required to deprotonate the terminal alkyne.[20] |
| Solvent | THF, DMF, or neat amine base | The choice of solvent depends on the solubility of the substrates. |
| Temperature | Room Temperature to 80 °C | Sonogashira couplings can often be performed under milder conditions than other cross-coupling reactions.[18] |
IV. Visualizing the Process
The Catalytic Cycle: A General Overview
A fundamental understanding of the catalytic cycle is essential for rational troubleshooting.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow
When a reaction fails, a logical progression of troubleshooting steps can save time and resources.
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
V. Concluding Remarks
The successful palladium-catalyzed cross-coupling of this compound is an achievable goal with careful attention to the fundamental principles of organometallic chemistry. By systematically addressing potential points of failure—from catalyst activation to the choice of base and solvent—researchers can unlock the full synthetic potential of this valuable heterocyclic scaffold. This guide serves as a starting point for your optimization endeavors. Remember that each specific substrate combination may require fine-tuning, and a methodical approach to screening reaction parameters is the most effective path to success.
VI. References
-
Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. 3
-
Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. 8
-
Lin, W. et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC - NIH. 11
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. 6
-
Ermolat'ev, D. S. et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). 17
-
Gembus, V. et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. 21
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. 22
-
Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. 4
-
Koszinowski, K. et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. PubMed. 23
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. 24
-
ACS Publications. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. 7
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... 13
-
Fiveable. Palladium-catalyzed cross-coupling reactions. 10
-
Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-6-isopropylpyrazine. 9
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. 12
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. --INVALID-LINK--
-
NIH. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. 25
-
Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. 26
-
Wikipedia. Buchwald–Hartwig amination. 27
-
Benchchem. Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. 1
-
NIH. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. 14
-
ACS Publications. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. 15
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. 28
-
PubMed. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. 21
-
Wikipedia. Sonogashira coupling. 18
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. 29
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. 16
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. 30
-
Chemistry LibreTexts. Sonogashira Coupling. 19
-
Organic Chemistry Portal. Sonogashira Coupling. 20
-
Catalysis Science & Technology (RSC Publishing). Palladium-catalyzed cross-couplings by C–O bond activation. 31
-
ResearchGate. Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. 32
-
ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. 33
-
Benchchem. Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-isopropylpyrazine. 34
-
Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. 35
-
Benchchem. Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. 5
-
ResearchGate. Optimum conditions for the Suzuki–Miyaura coupling reactiona. 36
-
Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids. 37
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). 38
-
NIH. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. 39
-
Benchchem. Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-6-methylisonicotinic acid. 2
-
MDPI. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. 40
-
ResearchGate. Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. 41
-
Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. 42
-
ResearchGate. Imidazo[1,2-a]pyrazines. 43
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
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- 30. chem.libretexts.org [chem.libretexts.org]
- 31. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 33. researchgate.net [researchgate.net]
- 34. benchchem.com [benchchem.com]
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- 36. researchgate.net [researchgate.net]
- 37. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 38. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 40. mdpi.com [mdpi.com]
- 41. researchgate.net [researchgate.net]
- 42. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 43. researchgate.net [researchgate.net]
How to avoid over-bromination in imidazo[1,2-a]pyrazine synthesis
Technical Support Center: Imidazo[1,2-a]pyrazine Synthesis
A Guide to Overcoming Over-bromination Challenges
Welcome to the technical support center for imidazo[1,2-a]pyrazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we address one of the most common and frustrating hurdles in the functionalization of the imidazo[1,2-a]pyrazine core: over-bromination. Our goal is to provide you with not just solutions, but also the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a mono-bromination of my imidazo[1,2-a]pyrazine, but I'm consistently getting a mixture of di- and sometimes tri-brominated products. What's causing this?
A1: This is a frequent challenge stemming from the high electron density of the imidazo[1,2-a]pyrazine ring system, which makes it highly susceptible to electrophilic aromatic substitution. The five-membered imidazole ring, in particular, is electron-rich and activates the pyrazine ring, leading to multiple reactive sites. Direct functionalization via bromination often results in poor yields and inseparable mixtures of dibrominated regioisomers[1].
Several factors can contribute to this lack of selectivity:
-
Harsh Brominating Agents: Reagents like molecular bromine (Br₂) are highly reactive and often lack the subtlety needed for selective mono-bromination of such an activated heterocyclic system[2].
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barriers for subsequent brominations, leading to polysubstitution.
-
Substituent Effects: The electronic nature of the substituents already present on your imidazo[1,2-a]pyrazine core can either further activate or deactivate the ring towards electrophilic attack, influencing the propensity for over-bromination.
Q2: Which positions on the imidazo[1,2-a]pyrazine ring are most susceptible to electrophilic bromination?
A2: The regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyrazine ring is a critical factor to consider. The most electron-rich positions, and therefore the most nucleophilic, are in the five-membered imidazole portion of the fused ring system.
Computational and experimental studies on the analogous imidazo[1,2-a]pyridine system show a clear preference for electrophilic attack at the C3 position. This is because the resulting cationic intermediate (the sigma complex) can be stabilized through resonance without disrupting the aromaticity of the six-membered ring[3]. While the pyrazine ring is generally less reactive towards electrophiles compared to the imidazole ring, positions C6 and C8 can also undergo bromination, especially under forcing conditions or with highly reactive brominating agents, leading to di- or tri-substituted products[4].
Here is a diagram illustrating the relative reactivity of the imidazo[1,2-a]pyrazine core towards electrophilic bromination:
Caption: Relative reactivity of positions on the imidazo[1,2-a]pyrazine ring.
Troubleshooting Guide: Strategies to Avoid Over-bromination
Issue: My reaction with N-Bromosuccinimide (NBS) is still producing di-brominated compounds.
Solution: While NBS is a milder and more selective brominating agent than molecular bromine, over-bromination can still occur if the reaction conditions are not carefully controlled[5][6].
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start the reaction at 0°C or even -78°C (dry ice/acetone bath) and allow it to slowly warm to room temperature. This can help to control the reaction kinetics and favor the mono-brominated product.
-
Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of NBS. Adding the NBS portion-wise over a period of time can also help to maintain a low concentration of the brominating agent in the reaction mixture, thus reducing the likelihood of a second bromination event.
-
Solvent Choice: The choice of solvent can significantly influence the reactivity of NBS. Less polar solvents like dichloromethane (DCM) or chloroform (CHCl₃) are often preferred for these reactions. Highly polar aprotic solvents like dimethylformamide (DMF) can enhance the electrophilicity of the bromine, potentially leading to over-reactivity[6].
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of polysubstituted byproducts.
Here is a workflow for optimizing your NBS bromination reaction:
Caption: Workflow for optimizing NBS bromination.
Issue: Even with optimized conditions, I'm struggling with selectivity. Are there alternative brominating agents I can use?
Solution: Yes, several alternative brominating agents offer higher selectivity and milder reaction conditions, which are particularly beneficial for electron-rich heterocycles.
Alternative Brominating Agents:
| Reagent | Typical Conditions | Advantages | Considerations |
| Pyridinium Tribromide (Py·HBr₃) | Acetic acid or DCM, room temperature | Milder than Br₂, solid reagent, easier to handle.[1] | Can still lead to over-bromination if not carefully controlled. |
| Sodium Bromite (NaBrO₂) | Acetic acid in DMF, 60°C | Highly regioselective for the C3 position in imidazo[1,2-a]pyridines, offering a transition-metal-free approach.[7] | Requires slightly elevated temperatures. |
| Bromide/Bromate Couple (e.g., NaBr/NaBrO₃) | Aqueous acidic medium or acetonitrile (MeCN) | Eco-friendly alternative to liquid bromine, generates the active brominating species in situ.[8] | Reaction outcome can be sensitive to the ratio of bromide to bromate and the pH. |
Recommended Protocol for Selective Mono-bromination using Sodium Bromite
This protocol is adapted from a method developed for the selective C3-bromination of imidazo[1,2-a]pyridines, which is a closely related scaffold, and has been shown to provide excellent regioselectivity[7].
Materials:
-
Imidazo[1,2-a]pyrazine substrate
-
Sodium Bromite (NaBrO₂)
-
Dimethylformamide (DMF)
-
Acetic Acid (AcOH)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the imidazo[1,2-a]pyrazine substrate (1.0 eq.) in DMF.
-
Reagent Addition: Add acetic acid (2.0 eq.) to the solution, followed by the portion-wise addition of sodium bromite (1.5 eq.) at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and stir for the time determined by reaction monitoring (typically a few hours).
-
Monitoring: Follow the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate (or DCM).
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining bromine.
-
Wash with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono-brominated imidazo[1,2-a]pyrazine.
Mechanistic Considerations
The high reactivity of the imidazo[1,2-a]pyrazine ring towards electrophilic bromination is due to the ability of the nitrogen atoms to stabilize the cationic intermediate formed upon attack by the electrophile. The preference for substitution at the C3 position can be rationalized by examining the resonance structures of the Wheland intermediate. Attack at C3 allows for the positive charge to be delocalized over the ring system while maintaining the aromaticity of the six-membered pyrazine ring, which is energetically more favorable[3].
Caption: Simplified mechanism of electrophilic bromination.
By understanding the electronic properties of the imidazo[1,2-a]pyrazine core and carefully selecting the appropriate brominating agent and reaction conditions, researchers can successfully navigate the challenge of over-bromination and achieve the desired selective functionalization of this important heterocyclic scaffold.
References
- 1. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
Strategies to improve the regioselectivity of 2-Bromoimidazo[1,2-a]pyrazine reactions
Welcome to the technical support guide for the regioselective functionalization of 2-bromoimidazo[1,2-a]pyrazine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. Here, we address common experimental challenges and provide advanced strategies to achieve precise control over reaction regioselectivity.
Introduction: The Regioselectivity Challenge
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, but its functionalization can be challenging. The electronic nature of the fused ring system, with two nitrogen atoms in the pyrazine ring, creates multiple potential reaction sites. Starting with this compound provides a convenient handle for cross-coupling reactions. However, subsequent C-H functionalization steps often yield mixtures of isomers, complicating purification and reducing yields. This guide provides solutions to these common regioselectivity problems.
Frequently Asked Questions (FAQs)
Q1: What are the inherently reactive positions on the imidazo[1,2-a]pyrazine core for C-H functionalization?
The reactivity of the C-H bonds on the imidazo[1,2-a]pyrazine scaffold is not uniform. The C3 position on the five-membered imidazole ring is the most electron-rich and sterically accessible site. Consequently, it is the most susceptible to electrophilic attack and many direct C-H functionalization reactions.[1] The C5 and C6 positions on the pyrazine ring are the next most likely sites for functionalization, though they are generally less reactive than C3. The C8 position is typically the least reactive C-H bond.
Caption: Reactivity map of the imidazo[1,2-a]pyrazine scaffold.
Q2: My Suzuki-Miyaura cross-coupling reaction at the C2-bromo position is giving low yields. What are the most common reasons for this?
Low yields in Suzuki-Miyaura couplings of 2-bromo-N-heterocycles are often traced back to a few key factors:
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Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ can be effective, but electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) often provide superior results by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
-
Base Selection: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step efficiently. Conversely, a base that is too strong can lead to side reactions, such as boronic acid decomposition. A moderately strong inorganic base like Cs₂CO₃ or K₂CO₃ is often a good starting point.[3]
-
Solvent and Temperature: The reaction requires an appropriate solvent system (e.g., DMF, dioxane, toluene/water) to ensure all components remain in solution. Microwave heating can sometimes dramatically improve yields and reduce reaction times by overcoming activation energy barriers.[3]
-
Degassing: Palladium(0) catalysts are sensitive to oxygen. Incomplete degassing of the reaction mixture can lead to catalyst oxidation and deactivation, resulting in stalled reactions. Ensure the solvent and reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen).
Q3: I am attempting a direct C-H arylation on my 2-aryl-imidazo[1,2-a]pyrazine and getting a mixture of C3 and C5/C6 substituted products. How can I control the regioselectivity?
This is a classic regioselectivity challenge. The C3 position is electronically favored, but other positions can compete, especially under harsh conditions. To gain control, you need to implement strategies that overwhelm the inherent electronic preferences of the scaffold. The following troubleshooting guide provides specific, actionable solutions.
Troubleshooting Guide: Strategies for Regioselective Functionalization
This section addresses specific experimental problems and provides advanced, field-proven solutions.
Problem: My reaction produces an inseparable mixture of C3, C5, and C6 isomers.
When direct functionalization fails to provide a single regioisomer, a more deliberate, stepwise approach is necessary. The most robust strategy involves the use of regioselective metalation with specialized organometallic bases. This approach leverages subtle differences in proton acidity (pKₐ values) across the scaffold to direct deprotonation to a specific site.[4]
Solution: Directed Organometallic Metalation
By selecting the appropriate metalating agent, you can selectively functionalize either the C3 or the C5 position on a pre-functionalized imidazo[1,2-a]pyrazine core.
Caption: Decision workflow for regioselective metalation.
Strategy A: Selective Functionalization at the C3 Position
To target the most acidic C3 proton, a magnesium-based reagent is used.
-
Principle: The reagent TMPMgCl·LiCl (Knochel-Hauser base) is a highly effective, kinetically fast base that deprotonates the most acidic C-H bond, which in this case is at the C3 position.[4]
-
Application: By treating a 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl at low temperature, a stable C3-magnesiated intermediate is formed. This organometallic species can then be trapped with a wide range of electrophiles (iodine, aldehydes, acyl chlorides, etc.) to yield exclusively 3-substituted products.
Strategy B: Selective Functionalization at the C5 Position
To override the inherent acidity of C3 and target the C5 position, a more complex zinc-based reagent is required.
-
Principle: The reagent TMP₂Zn·2MgCl₂·2LiCl operates under thermodynamic control. It allows for an equilibrium to be established, and the most thermodynamically stable organometallic intermediate is the one formed at the C5 position.[4]
-
Application: Treating 6-chloroimidazo[1,2-a]pyrazine with this zincate base leads to selective deprotonation and zincation at C5. Subsequent quenching with electrophiles, including palladium-catalyzed cross-coupling partners, provides access to 5,6-disubstituted imidazo[1,2-a]pyrazines.[4]
| Target Position | Reagent | Conditions | Outcome | Reference |
| C3 | TMPMgCl·LiCl | THF, -60 °C, 30 min | Selective magnesiation at C3 | [4] |
| C5 | TMP₂Zn·2MgCl₂·2LiCl | THF, -20 °C, 15 min | Selective zincation at C5 | [4] |
Problem: I need to functionalize the C6 or C8 position, but direct C-H activation is not working.
Directing C-H activation to the pyrazine ring in the presence of the more reactive imidazole ring is exceptionally difficult without a guiding element.
Solution: Leverage a Directing Group (DG)
A directing group is a functional group that is installed on the molecule to chelate to the transition metal catalyst and position it over a specific C-H bond, forcing the reaction to occur at that site.[5]
-
Principle: An appropriately placed directing group (e.g., an amide, ester, or Weinreb amide) can form a stable 5- or 6-membered metallacycle with a transition metal catalyst (like Palladium, Rhodium, or Ruthenium).[5][6] This chelation-assistance brings the catalyst into close proximity with a specific C-H bond, dramatically lowering the activation energy for its cleavage.
-
Hypothetical Application for C8-Functionalization: While not explicitly demonstrated for this exact scaffold in the provided literature, a proven strategy from related heterocycles could be adapted. One could envision synthesizing a this compound with a directing group, such as a picolinamide, attached at the N1 position. This DG would be ideally positioned to direct a Pd(II) catalyst to activate the C8-H bond, enabling subsequent arylation, alkenylation, or other transformations. The directing group could then be removed or modified in a later step.
Caption: Troubleshooting workflow for regioselectivity issues.
Experimental Protocols
The following protocols are adapted from validated literature procedures and should be performed by qualified personnel in a controlled laboratory setting.
Protocol 1: Regioselective Magnesiation at C3
Adapted from Knochel, et al., Org. Lett. (2017).[4]
-
Preparation: To a flame-dried, argon-purged flask, add 6-chloroimidazo[1,2-a]pyrazine (1.0 mmol, 1 equiv).
-
Dissolution: Add anhydrous THF (5 mL) and cool the solution to -60 °C in an acetone/dry ice bath.
-
Metalation: Slowly add TMPMgCl·LiCl (1.1 M in THF, 1.1 mL, 1.2 equiv) dropwise over 5 minutes. The solution may change color.
-
Stirring: Stir the reaction mixture at -60 °C for 30 minutes to ensure complete formation of the magnesiated intermediate.
-
Quench: Add the desired electrophile (e.g., I₂ (1.2 equiv) in THF) dropwise at -60 °C.
-
Warm-up & Work-up: Allow the reaction to warm slowly to room temperature over 2 hours. Quench with a saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 3-substituted product.
Protocol 2: Regioselective Zincation at C5
Adapted from Knochel, et al., Org. Lett. (2017).[4]
-
Preparation: To a flame-dried, argon-purged flask, add 6-chloroimidazo[1,2-a]pyrazine (1.0 mmol, 1 equiv).
-
Dissolution: Add anhydrous THF (5 mL) and cool the solution to -20 °C.
-
Metalation: Slowly add TMP₂Zn·2MgCl₂·2LiCl (0.8 M in THF, 0.75 mL, 0.6 equiv) dropwise.
-
Stirring: Stir the reaction mixture at -20 °C for 15 minutes.
-
Quench/Coupling:
-
For Iodination: Add a solution of I₂ (1.2 equiv) in THF.
-
For Negishi Coupling: Add the aryl iodide (1.2 equiv) and Pd(PPh₃)₄ (5 mol%).
-
-
Reaction & Work-up: Stir at 25-50 °C for 2-4 hours until completion (monitor by TLC/LCMS). Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the 5-substituted product.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of 2-Bromoimidazo[1,2-a]pyrazine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 2-Bromoimidazo[1,2-a]pyrazine. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this heterocyclic compound in organic solvents. We will explore the underlying principles of its solubility and provide practical, step-by-step guidance to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common organic solvents?
The imidazo[1,2-a]pyrazine core is a polar, nitrogen-containing heterocyclic system.[1][2] The presence of the bromine atom increases the molecular weight (approx. 198.02 g/mol ) and can contribute to strong intermolecular interactions in the solid state, leading to high crystal lattice energy.[3][4][5][6] High lattice energy means more energy is required to break apart the crystal structure than is gained by solvating the molecule, resulting in poor solubility, particularly in non-polar solvents.[7]
Q2: What are the best initial solvents to try?
Based on the polar nature of the imidazo[1,2-a]pyrazine scaffold, it is recommended to start with polar aprotic solvents. These solvents possess large dipole moments and can dissolve charged or polar species without participating in hydrogen bonding that might interfere with certain reactions.[8][9]
-
Primary Recommendations: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).
-
Secondary Recommendations: Acetonitrile (MeCN), Tetrahydrofuran (THF). Note that THF is less polar and may be less effective on its own but is an excellent co-solvent.[9]
Q3: Can I heat the mixture to improve solubility?
Yes, gentle heating can significantly increase the solubility of most compounds. However, exercise caution. Prolonged heating at high temperatures can lead to degradation, especially in reactive solvents like DMF. It is advisable to heat the mixture to 40-50°C initially and monitor for both dissolution and any visual changes (e.g., color change) that might indicate compound instability.
Q4: My compound dissolves when hot but crashes out upon cooling. What should I do?
This indicates you have created a supersaturated solution. While useful for crystallization, it is problematic for reactions that need to be run at room temperature. This is a classic solubility problem that can be addressed by using a co-solvent system to improve solubility at lower temperatures. See the Troubleshooting Guide and Protocol 1 for detailed instructions.
Troubleshooting Guide: Common Solubility Problems & Solutions
This guide provides a systematic approach to resolving solubility issues.
Problem 1: Complete Insolubility in a Chosen Solvent (e.g., Dichloromethane, Toluene)
-
Causality Analysis: this compound is a polar molecule. Non-polar solvents like toluene or weakly polar solvents like dichloromethane lack the necessary dipole interactions to effectively solvate the molecule and overcome its crystal lattice energy.[7][8] The principle of "like dissolves like" dictates that a polar solute requires a polar solvent.
-
Recommended Solutions:
-
Switch to a Polar Aprotic Solvent: Immediately switch to a primary recommendation like DMF or DMSO.
-
Develop a Co-Solvent System: If the reaction chemistry forbids the use of highly polar solvents, a co-solvent approach is the next logical step. Start by dissolving the compound in a minimum amount of a strong solvent (e.g., DMF) and then slowly add the less polar reaction solvent. See Protocol 1 .
-
Problem 2: Partial Solubility or Hazy Suspension
-
Causality Analysis: The solvent is close to its saturation limit for the compound at the given temperature and concentration. The system is on the verge of dissolution, but the solvent's capacity is insufficient.
-
Recommended Solutions:
-
Gentle Warming: Heat the mixture to 40-50°C. Often, a small increase in thermal energy is enough to achieve full dissolution.
-
Addition of a Co-Solvent: Add a small percentage (5-10% v/v) of a stronger, miscible solvent. For example, if your compound is partially soluble in THF, adding a small amount of NMP can dramatically increase solubility.[10][11]
-
Sonication: Place the flask in an ultrasonic bath. The high-frequency sound waves can help break up solid agglomerates and accelerate the dissolution process.
-
Problem 3: Precipitation During Reaction Upon Addition of a Reagent
-
Causality Analysis: The addition of a new reagent (especially a non-polar one) can change the overall polarity of the solvent mixture, reducing its ability to solvate your polar compound. This is known as "anti-solvent" precipitation.[12]
-
Recommended Solutions:
-
Dissolve the Reagent Separately: If possible, dissolve the incoming reagent in the same reaction solvent before adding it to the main reaction flask.
-
Slow Addition: Add the reagent dropwise to the heated reaction mixture to maintain temperature and allow the system to equilibrate.
-
Increase Solvent Volume: Before adding the reagent, dilute the reaction mixture with more of the primary solvent to ensure the concentration of this compound remains well below its saturation point.
-
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 944896-33-7 | [3][4] |
| Molecular Formula | C₆H₄BrN₃ | [3][4] |
| Molecular Weight | 198.02 g/mol | [3][4] |
| Appearance | Solid (powder/crystal) |[13] |
Table 2: Recommended Organic Solvents for Initial Screening
| Solvent | Type | Boiling Point (°C) | Key Considerations |
|---|---|---|---|
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent solubilizing power, but high boiling point can make removal difficult. Can decompose at high temperatures. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Very strong solvent, but extremely high boiling point and can be difficult to remove completely.[14] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | Excellent solvent, but high boiling point. Often used in combination with other solvents.[9] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Good solvent for many polar compounds and easier to remove. May be less effective than DMF/DMSO.[14] |
| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | 66 | Moderate polarity. Often requires a co-solvent but is easy to remove.[9][15] |
| Dichloromethane (DCM) | Weakly Polar | 40 | Generally a poor solvent for this compound on its own. Use is not recommended unless in a co-solvent system. |
Experimental Protocols & Methodologies
Protocol 1: Systematic Development of a Co-Solvent System
This protocol outlines a method for finding an effective binary solvent system to solubilize this compound for a reaction.
-
Objective: To achieve complete dissolution at the desired reaction temperature.
-
Materials:
-
This compound
-
Primary Solvent (e.g., THF, a solvent required by the reaction)
-
Co-Solvent (e.g., DMF or NMP, a strong solubilizer)
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Add the required mass of this compound to a clean, dry reaction flask.
-
Add approximately 70% of the final desired volume of the primary solvent (e.g., THF).
-
Begin stirring at the intended reaction temperature (e.g., room temperature or 40°C). Observe for 5-10 minutes. Note the degree of dissolution (e.g., hazy, suspension, etc.).
-
Begin adding the co-solvent (e.g., DMF) dropwise via a syringe or pipette.
-
Continue adding the co-solvent slowly, observing for clarity. Note the volume of co-solvent required to achieve a completely clear solution.
-
Once dissolved, add the remaining volume of the primary solvent to reach the final desired concentration.
-
Validation: Stop heating (if applicable) and let the solution cool to room temperature. A stable co-solvent system will remain clear and homogeneous. If precipitation occurs, a higher percentage of the co-solvent is needed.
-
Visualization of Key Concepts
The following diagrams illustrate the troubleshooting workflow and the mechanism of co-solvency.
Caption: Logical workflow for troubleshooting solubility issues.
Caption: How a co-solvent enhances solubility.
References
- 1. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound 97% | CAS: 944896-33-7 | AChemBlock [achemblock.com]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. scispace.com [scispace.com]
- 6. m.youtube.com [m.youtube.com]
- 7. books.rsc.org [books.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmatutor.org [pharmatutor.org]
- 11. wjbphs.com [wjbphs.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. 3-BROMOIMIDAZO[1,2-A]PYRAZINE | 57948-41-1 [chemicalbook.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions with 2-Bromoimidazo[1,2-a]pyrazine
Welcome to the technical support guide for researchers, chemists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving 2-bromoimidazo[1,2-a]pyrazine. This document provides in-depth, experience-driven answers to common issues, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] However, its successful functionalization via cross-coupling is often hampered by a critical challenge: catalyst poisoning. The Lewis basic nitrogen atoms inherent to the heterocyclic core can strongly coordinate to the palladium catalyst, leading to deactivation and reaction failure.[3] This guide will walk you through the causes of this poisoning and provide a systematic approach to overcoming it.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is not working. What is the most likely cause?
The most common culprit is catalyst poisoning. The imidazo[1,2-a]pyrazine substrate contains multiple nitrogen atoms that are Lewis basic. These nitrogen atoms can act as ligands, coordinating strongly to the palladium metal center.[3] This coordination can either render the catalyst inactive, preventing it from participating in the catalytic cycle, or lead to the formation of stable, off-cycle complexes.[3] This deactivation pathway is a well-documented challenge when working with many nitrogen-containing heterocycles.[3][4]
Another potential issue is the poor solubility of the heterocyclic starting material in common organic solvents, which can significantly slow down or prevent the reaction from proceeding.[4]
Caption: Catalyst poisoning by this compound.
Q2: What are the visible signs of catalyst poisoning in my reaction?
Often, a failed reaction due to catalyst poisoning will show no formation of the desired product, with only starting materials remaining upon analysis by TLC or LC-MS. In some cases, you might observe a color change in the reaction mixture that differs from a typical successful reaction. For instance, the formation of palladium black (finely divided palladium metal) can indicate catalyst decomposition, which can be exacerbated by poisoning.
Q3: Besides catalyst poisoning, what other common side reactions should I look out for?
Two prevalent side reactions in Suzuki-Miyaura couplings can lead to low yields:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of your boronic acid or ester, where a proton source (like water or alcohol) replaces the boron group.[5][6] This effectively destroys your nucleophile.
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or, less commonly, two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.[5]
In-Depth Troubleshooting Guide
Issue 1: Reaction Stalls or Yield is Extremely Low (<10%)
This is the classic symptom of severe catalyst poisoning. Your primary focus should be on protecting the palladium catalyst from the substrate's nitrogen atoms.
Root Cause Analysis & Solutions
Caption: Troubleshooting workflow for low-yield reactions.
Strategy 1: Ligand Selection is Critical
The most effective strategy to counteract poisoning is to use a ligand that can kinetically and thermodynamically outcompete the substrate for coordination to the palladium center.
-
Explanation: Bulky, electron-rich phosphine ligands are the industry standard for this challenge. Their large steric profile physically shields the palladium atom, making it difficult for the imidazopyrazine to coordinate. Their strong electron-donating ability also forms a more stable bond with palladium, discouraging displacement.[5]
-
Recommended Action: Switch from standard ligands like PPh₃ to specialized Buchwald ligands.
| Ligand | Structure Type | Key Advantages | When to Use |
| XPhos | Biarylphosphine | Very bulky and electron-rich. Excellent general-purpose ligand for challenging couplings.[5] | First choice for overcoming severe poisoning. |
| SPhos | Biarylphosphine | Similar to XPhos, often provides complementary reactivity. | If XPhos gives suboptimal results. |
| DavePhos | Biarylphosphine | Has been used successfully for coupling sulfonamides with chloro-imidazo[1,2-a]pyrazines.[1] | A strong alternative for amination or Suzuki couplings. |
| tBu-XPhos | Biarylphosphine | Successfully used in Pd-catalyzed amidation of aryl bromides.[1] | Useful for related C-N bond forming reactions. |
Strategy 2: Employ Modern Precatalysts
-
Explanation: Palladium precatalysts are stable, air-tolerant complexes that efficiently generate the active, monoligated Pd(0) species in solution. Using a precatalyst ensures that the active catalyst is formed rapidly in the presence of the substrate, minimizing the opportunity for the substrate to intercept and deactivate the initial palladium source.[5]
-
Recommended Action: Instead of sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined precatalyst that incorporates one of the bulky ligands mentioned above (e.g., XPhos Pd G3, SPhos Pd G3).
Strategy 3: Modify Reaction Conditions
-
Explanation: Sometimes, subtle changes to the reaction environment can have a significant impact.
-
Recommended Actions:
-
Anhydrous Conditions: Rigorously exclude water and oxygen. Water can promote catalyst deactivation pathways and lead to protodeboronation.[4][7] Use anhydrous solvents and degas the reaction mixture thoroughly before adding the catalyst.
-
Slow Addition: Adding the this compound solution slowly via syringe pump over several hours can maintain a very low concentration of the poisoning agent at any given time, allowing the catalytic cycle to proceed.[5]
-
Base Selection: Switch to a non-aqueous base system. Potassium phosphate (K₃PO₄) is an excellent, moderately strong base for these systems. For particularly stubborn couplings, a soluble, anhydrous base like potassium trimethylsilanolate (TMSOK) can be effective.[4][6]
-
Strategy 4: Utilize a Lewis Acid Additive
-
Explanation: An additive can be used to "mask" the problematic nitrogen atoms on the substrate. Trimethyl borate has been shown to attenuate the Lewis basicity of heteroatoms, thereby mitigating catalyst poisoning.[4] It can also help solubilize boronate complexes and buffer the effect of excess base.[4]
-
Recommended Action: Add trimethyl borate as a co-solvent or additive to the reaction mixture.
Representative Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific substrates. It incorporates several of the anti-poisoning strategies discussed above.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
XPhos Pd G3 precatalyst (2 mol%)
-
XPhos ligand (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground and dried (3.0 eq)
-
Anhydrous 1,4-dioxane or CPME
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound, the boronic acid/ester, and the finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst and the extra XPhos ligand.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing (Recommended): Bubble the inert gas through the stirred reaction mixture for 10-15 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor the reaction's progress by taking small aliquots and analyzing them via TLC, GC-MS, or LC-MS.
-
Workup: Once the limiting reagent is consumed, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
- 1. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromoimidazo[1,2-a]pyrazine in Modern Cross-Coupling and Nucleophilic Substitution Reactions
Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Drug Discovery
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif, forming the structural backbone of numerous compounds with significant biological activity.[1] Its unique electronic properties and rigid, planar structure make it an attractive scaffold for designing inhibitors of kinases, antibacterial agents, and other therapeutic molecules.[2][3] Functionalization of this core is paramount for exploring structure-activity relationships (SAR), and halogenated derivatives, particularly 2-bromoimidazo[1,2-a]pyrazine, serve as versatile synthetic handles for introducing molecular diversity.
This guide provides an in-depth, objective comparison of the reactivity of this compound with other commonly encountered bromo-heterocycles. We will delve into the underlying electronic factors that govern its behavior in cornerstone reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. By synthesizing data from the literature and providing field-proven experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the practical insights needed to effectively utilize this valuable building block.
Pillar 1: Understanding the Electronic Landscape
The reactivity of a heteroaryl halide is intrinsically linked to the electronic nature of the ring system to which it is attached. The imidazo[1,2-a]pyrazine scaffold is a fused 10-π-electron aromatic system. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. Conversely, the imidazole ring is relatively electron-rich. This electronic dichotomy dictates the reactivity at different positions.
Computational studies and experimental evidence show that the C3 position is the most electron-rich and susceptible to electrophilic attack.[4][5] Conversely, the electron-deficient pyrazine ring activates halogen substituents towards two key reaction classes:
-
Oxidative Addition to a Metal Center (e.g., Palladium(0)) : This is the rate-determining step in most cross-coupling reactions.[6][7] An electron-deficient ring system can facilitate this step, making the C-Br bond more susceptible to cleavage.
-
Nucleophilic Aromatic Substitution (SNA_r_) : This reaction is favored on electron-poor aromatic systems that can stabilize the negative charge of the intermediate Meisenheimer complex.[8]
Our focus, this compound, places the bromine substituent on the electron-rich imidazole portion of the scaffold. However, the influence of the adjacent electron-withdrawing pyrazine ring creates a nuanced reactivity profile that we will explore in comparison to simpler systems like 2-bromopyridine and 2-bromopyrazine.
Pillar 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[6][9] The reactivity of the bromo-heterocycle in the crucial oxidative addition step is a key determinant of reaction success. The generally accepted reactivity trend for halogens is I > Br > OTf > Cl, a direct consequence of their corresponding carbon-halogen bond dissociation energies (BDE).[6][7]
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Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used C-C bond-forming reactions.[10][11][12][13] The electron-deficient nature of N-heterocycles generally makes them excellent substrates for this transformation.
| Heterocycle | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | ~75 | [14] (Analogous 5-bromo) |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 100 | 85-95 | [15] (General) |
| 2-Bromopyrazine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | >90 | General Literature |
| 3-Bromoimidazo[1,2-b]pyridazine | Pd(PPh₃)₄ | Na₂CO₃ | DME | 85 | 70-90 | [16] |
Analysis & Insights: this compound demonstrates good reactivity in Suzuki couplings, comparable to other electron-deficient bromo-heterocycles. The reaction proceeds efficiently under standard conditions, often employing catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄.[14][16] The slightly lower yields sometimes observed compared to simple 2-bromopyridine may be attributed to potential coordination of the multiple nitrogen atoms in the imidazo[1,2-a]pyrazine core to the palladium center, which can sometimes modulate catalyst activity. However, it remains a highly reliable and effective transformation.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-heterocycle (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv).[7]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the degassed solvent (e.g., Dioxane/H₂O 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry.[9][17][18] This reaction is often more sensitive to the electronic properties of the heteroaryl halide and the steric bulk of both the coupling partners and the phosphine ligand. Electron-deficient heterocycles are generally excellent substrates.
| Heterocycle | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 8-Chloroimidazo[1,2-a]pyrazine | Pd₂(dba)₃ / tBu-XPhos | K₂CO₃ | tBuOH | 110 | 40-60 | [2] |
| 2-Bromo-6-isopropylpyrazine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | >90 | [19] |
| 2-Bromopyridine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | >95 | [9] (General) |
Analysis & Insights: While direct data for this compound is sparse in the initial search, data for the analogous 8-chloro derivative shows that the scaffold is highly amenable to Buchwald-Hartwig coupling.[2] The use of bulky, electron-rich phosphine ligands like tBu-XPhos is often crucial for achieving high yields, especially with less reactive chlorides or sterically hindered amines.[2] The reactivity of the 2-bromo isomer is expected to be higher than the 8-chloro analogue due to the weaker C-Br bond, making it an excellent substrate for C-N bond formation under modern Buchwald-Hartwig conditions.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for installing alkyne moieties, creating linear structural extensions.[20][21] The reaction typically employs a dual-catalyst system of palladium and copper(I).[22]
| Heterocycle | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Chloropyrazine | [Pd(allyl)Cl]₂/PPh₃ | Et₃N | Toluene | 80 | >95 | [14] |
| 3-Bromoimidazo[1,2-b]pyridazine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 60-85 | [23] |
| Aryl Bromide (General) | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NEt | DMF | 60 | 80-95 | [20] (General) |
Analysis & Insights: Electron-deficient chloro- and bromo-pyrazines are excellent substrates for Sonogashira coupling, often proceeding to high conversion under mild conditions.[14] Based on the high reactivity of the related 3-bromoimidazo[1,2-b]pyridazine, this compound is predicted to be a highly effective coupling partner.[23] The reaction provides a reliable route to 2-alkynyl-imidazo[1,2-a]pyrazines, which are valuable intermediates for further transformations or as final products.
Pillar 3: Reactivity in Nucleophilic Aromatic Substitution (SNA_r_)
While palladium catalysis is dominant, direct substitution of the bromide by a nucleophile is an alternative pathway, particularly for highly electron-deficient systems. The SNA_r_ mechanism requires the aromatic ring to stabilize the intermediate negative charge (Meisenheimer complex).
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Analysis & Insights: The imidazo[1,2-a]pyrazine ring system is activated towards nucleophilic substitution, particularly at positions on the pyrazine ring (e.g., C6 and C8). For example, 6,8-dibromoimidazo[1,2-a]pyrazine undergoes selective substitution with sodium methoxide at the C8 position, leaving the C6-Br bond intact.[4][24] This highlights the strong electronic activation provided by the adjacent bridgehead nitrogen.
While the C2 position is on the more electron-rich imidazole ring, the overall electron-withdrawing character of the fused pyrazine moiety still renders the C2-Br bond susceptible to SNA_r_ with strong nucleophiles under forcing conditions (high temperature). However, its reactivity in SNA_r_ is generally lower than that of halogens on the pyrazine ring itself or on a simple pyrazine scaffold. For synthetic purposes, cross-coupling reactions are typically the more reliable and higher-yielding method for functionalizing the C2 position.
Detailed Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNA_r_)
-
Vessel Preparation: To a pressure-rated reaction vial, add the bromo-heterocycle (1.0 mmol, 1.0 equiv) and a magnetic stir bar.
-
Reagent Addition: Add the solvent (e.g., DMF, NMP, or an alcohol like tBuOH) followed by the nucleophile (e.g., sodium methoxide, 1.5 equiv) and any additives if required.
-
Reaction: Seal the vial tightly and heat to the required temperature (often >120 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by pouring into water or a saturated NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Conclusion and Outlook
This compound stands as a versatile and reactive building block for the synthesis of complex molecules. Its reactivity profile in palladium-catalyzed cross-coupling reactions is robust and comparable to other electron-deficient bromo-heterocycles like 2-bromopyridine and 2-bromopyrazine. It reliably undergoes Suzuki, Buchwald-Hartwig, and Sonogashira couplings, providing efficient access to a wide array of substituted analogues.
While it is susceptible to nucleophilic aromatic substitution, this pathway is generally less facile at the C2 position compared to positions on the pyrazine ring. For synthetic chemists and drug developers, palladium-catalyzed cross-coupling remains the premier strategy for functionalizing the 2-position of the imidazo[1,2-a]pyrazine scaffold. Understanding the nuanced electronic properties of this important heterocycle is key to unlocking its full synthetic potential and accelerating the discovery of novel therapeutics.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Imidazo[1,2-a]pyrazine Derivatives
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of this core, with a particular focus on modifications originating from the versatile 2-bromoimidazo[1,2-a]pyrazine intermediate. We will delve into how specific structural changes influence efficacy against key biological targets, particularly in the context of oncology, and provide the experimental rationale behind these molecular design strategies.
The Imidazo[1,2-a]pyrazine Core: A Foundation for Diverse Bioactivity
The fused bicyclic system of imidazo[1,2-a]pyrazine has proven to be a fertile ground for the development of therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and phosphodiesterase inhibitory activities.[1] The core's value lies in its rigid structure and the strategic placement of nitrogen atoms, which provide multiple points for hydrogen bonding and other molecular interactions with biological targets. The development of potent inhibitors for targets such as Aurora kinases, phosphoinositide-3-kinase (PI3K), and cyclin-dependent kinases (CDKs) has established this scaffold as a cornerstone in modern drug discovery.[1][2]
The 2-Bromo Handle: A Gateway to Chemical Diversity
The synthesis of diverse chemical libraries for SAR studies often begins with a common, reactive intermediate. In this context, this compound serves as an exceptionally useful starting material. The bromine atom at the C2 position is not typically a pharmacologically active feature itself; rather, it is a synthetic linchpin. Its true value is realized through its susceptibility to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the systematic and efficient introduction of a wide range of substituents at this position, enabling a thorough exploration of the chemical space and its impact on biological activity.
Comparative SAR Analysis: The Impact of Substitution on Anticancer Activity
The anticancer properties of imidazo[1,2-a]pyrazine derivatives are profoundly influenced by the nature and position of substituents on the heterocyclic core.[3] Below, we compare the SAR trends observed for modifications at key positions, often starting from a brominated precursor.
Substitutions at the C2 and C3 Positions
The C2 and C3 positions of the imidazole ring are critical for interaction with many biological targets. Studies have shown that the introduction of various aryl, heteroaryl, and aliphatic groups can dramatically modulate potency and selectivity.
For instance, in the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, a key target in oncology, the substituent at the C2 position plays a pivotal role. A comparative study revealed that derivatives with a pyridin-4-yl group at C2 displayed the most potent CDK9 inhibitory activity, with IC50 values in the sub-micromolar range.[2] In contrast, derivatives bearing a phenyl or a phenyl-3,4-diol at the same position showed diminished activity.[2]
Further modifications at the C3 position, often achieved through electrophilic substitution or by using a suitably substituted α-halocarbonyl in the initial cyclization, also significantly impact activity. For CDK9 inhibitors, the introduction of a benzyl amine at the C3 position, in combination with a pyridin-4-yl at C2, resulted in the most active compound in the series (compound 3c ) with an IC50 of 0.16 µM.[2]
Table 1: Comparative Activity of C2 and C3-Substituted Imidazo[1,2-a]pyrazine Derivatives as CDK9 Inhibitors. [2]
| Compound | C2-Substituent | C3-Substituent | CDK9 IC50 (µM) |
| 1a | Phenyl | Morpholine | > 10 |
| 2a | Phenyl-3,4-diol | Morpholine | > 10 |
| 3a | Pyridin-4-yl | Morpholine | 0.81 |
| 3b | Pyridin-4-yl | Cyclohexylamine | 0.44 |
| 3c | Pyridin-4-yl | Benzylamine | 0.16 |
Substitutions at the C6 and C8 Positions
The pyrazine ring of the scaffold also offers valuable positions for modification. The C6 and C8 positions have been successfully exploited to enhance potency, selectivity, and pharmacokinetic properties.
In the development of PI3Kα inhibitors, a morpholino group at the C8 position was found to be a key feature for activity.[4] The synthesis of these compounds often starts with a brominated aminopyrazine, followed by nucleophilic substitution with morpholine before the cyclization to form the imidazo[1,2-a]pyrazine core.[4] Further derivatization, for example at the C6 position via Suzuki coupling, allowed for the introduction of various carboxamide-bearing aryl groups. The most promising compound from this series, 14c , which incorporates a specific phenylpyrimidine-carboxamide moiety, exhibited a potent PI3Kα inhibitory activity with an IC50 value of 1.25 µM.[4] This was a significant improvement over the lead compound, demonstrating the value of systematic exploration at this position.[4]
Similarly, arylation at the C6 position has been used to create imidazo[1,2-a]pyrazine–coumarin hybrids with antitumor activities.[1][5] These studies highlight that the nature of the substituent at both C3 and C6 positions greatly influences the cytotoxic effects against different cancer cell lines.[6] For example, a 2-thiophene group at C3 combined with a 4-chlorophenyl group at C6 showed increased activity and selectivity towards melanoma cell lines.[1]
Table 2: Comparative Activity of C8 and C6-Substituted Imidazo[1,2-a]pyrazine Derivatives as PI3Kα Inhibitors. [4]
| Compound | C8-Substituent | C6-Substituent Moiety | PI3Kα IC50 (µM) |
| Lead Compound II | (Varies) | Thiopyranopyrimidine | 7.39 |
| 14b | Morpholine | Phenylpyrimidine-carboxamide | >10 (58% inhibition at 10µM) |
| 14c | Morpholine | Phenylpyrimidine-carboxamide | 1.25 |
Visualizing the SAR Workflow and Key Insights
To better understand the process of developing these derivatives, the following diagrams illustrate a typical SAR workflow and summarize the key structural insights.
Caption: A typical workflow for SAR studies starting from this compound.
References
- 1. Synthesis, in vitro anticancer activity and SAR studies of arylated imidazo[1,2- a ]pyrazine–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/C5RA00584A [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, in vitro anticancer activity and SAR studies of arylated imidazo[1,2-a]pyrazine–coumarin hybrids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Navigating the Labyrinth of Kinase Inhibition: A Comparative In Vitro Analysis of 2-Bromoimidazo[1,2-a]pyrazine Compounds
A Senior Application Scientist's Guide to Cellular Target Engagement and Viability Assessment
In the dynamic landscape of drug discovery, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2] Specifically, 2-bromoimidazo[1,2-a]pyrazine derivatives represent a promising class of compounds, yet their successful translation from bench to bedside hinges on rigorous in vitro validation. This guide provides a comprehensive framework for the in vitro testing and validation of these compounds, offering a comparative analysis against established alternatives and underscoring the critical interplay between target engagement and cellular viability.
The Rationale: Why Focus on Target Engagement and Cell Viability?
The journey of a potential drug candidate is fraught with challenges, with a significant number of molecules failing due to a lack of efficacy or unforeseen toxicity. A compound's ability to bind to its intended molecular target within the complex cellular environment is a primary determinant of its therapeutic potential. Simultaneously, its effect on overall cell health and viability is a critical indicator of its safety profile. Therefore, a dual-pronged approach that concurrently assesses target engagement and cytotoxicity is paramount for making informed decisions in the early stages of drug development.
This guide will delve into two key experimental workflows: the NanoBRET™ Target Engagement Assay for quantifying intracellular target binding and the widely used tetrazolium-based assays (MTT and MTS) for evaluating cell viability. By juxtaposing the performance of novel this compound compounds with a known kinase inhibitor, we aim to provide a robust and objective comparison.
Visualizing the Core Concepts: Experimental Workflow and Signaling Pathway
To provide a clear visual roadmap, the following diagrams illustrate the overarching experimental workflow and a representative signaling pathway often modulated by kinase inhibitors.
Caption: High-level experimental workflow for in vitro validation.
Caption: A generic kinase signaling cascade targeted by inhibitors.
Part 1: Assessing Cellular Viability - The Foundation of a Good Safety Profile
A fundamental aspect of preclinical drug development is to ascertain the cytotoxic potential of a compound. Tetrazolium reduction assays, such as MTT and MTS, are widely used colorimetric methods to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4] Viable cells with active metabolism can reduce the tetrazolium salt to a colored formazan product.[5]
Comparative Analysis: MTT vs. MTS
While both assays are based on a similar principle, there are key distinctions that influence their suitability for different experimental setups.
| Feature | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) |
| Product Solubility | Insoluble formazan (requires a solubilization step with DMSO or other solvents) | Water-soluble formazan (no solubilization step needed)[3] |
| Protocol Steps | More steps, including a solubilization step, which can introduce variability.[5] | Fewer steps, leading to a more streamlined and potentially more accurate workflow.[3] |
| Sensitivity | Generally considered less sensitive than luminescent or fluorescent methods.[6] | Often more sensitive and provides a wider linear range than MTT.[3] |
| Toxicity | The MTT reagent itself can be toxic to cells, limiting the incubation time.[6] | Generally less toxic than MTT, allowing for longer incubation periods if necessary. |
For high-throughput screening and experiments where minimizing procedural steps and potential for error is crucial, the MTS assay is often the preferred choice due to the production of a water-soluble formazan.[3]
Experimental Protocol: MTS Cell Viability Assay
This protocol outlines a standardized procedure for determining the half-maximal inhibitory concentration (IC50) of this compound compounds on a selected cancer cell line (e.g., A549, PC-3, or MCF-7).[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound test compounds and a reference kinase inhibitor (e.g., Doxorubicin)[1]
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds and the reference inhibitor in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Hypothetical Data Comparison
The following table presents hypothetical IC50 values for two novel this compound compounds (BIP-1 and BIP-2) compared to the standard chemotherapeutic drug, Doxorubicin, against the A549 lung cancer cell line.[1][7]
| Compound | Target (Hypothetical) | A549 IC50 (µM) |
| BIP-1 | Kinase A | 8.5 |
| BIP-2 | Kinase B | 15.2 |
| Doxorubicin | Topoisomerase II | 1.2 |
Part 2: Quantifying Intracellular Target Engagement - A Direct Measure of Efficacy
While cell viability assays provide crucial information about the overall cellular response, they do not directly confirm that a compound is interacting with its intended target. The NanoBRET™ Target Engagement Assay is a powerful tool that utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the binding of a test compound to a specific target protein in living cells.[8][9] This technology offers a quantitative measure of target occupancy, compound affinity, and residence time.[10]
The Principle of NanoBRET™
The assay relies on two key components: a target protein fused to a bright NanoLuc® luciferase (the BRET donor) and a cell-permeable fluorescent tracer that binds to the same target protein (the BRET acceptor).[11] When the tracer binds to the NanoLuc®-tagged protein, the close proximity allows for energy transfer from the luciferase to the tracer upon substrate addition, resulting in a BRET signal. An unlabeled test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[10]
Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol provides a general framework for assessing the target engagement of this compound compounds.
Materials:
-
HEK293 cells (or another suitable cell line)
-
Expression vector for the NanoLuc®-fused target kinase
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the target kinase
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well or 384-well assay plates
-
This compound test compounds and a reference inhibitor
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Transfection:
-
Transfect the HEK293 cells with the NanoLuc®-fused target kinase expression vector according to the manufacturer's protocol.
-
Plate the transfected cells in the assay plates and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the this compound compounds and the reference inhibitor in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM®.
-
Add the test compounds to the appropriate wells, followed by the addition of the tracer. Include a no-compound control (tracer only) and a no-tracer control.
-
-
Equilibration:
-
Incubate the plate at 37°C and 5% CO2 for 2 hours to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the no-compound control (100% engagement) and the no-tracer control (0% engagement).
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.
-
Hypothetical Data Comparison
The following table illustrates hypothetical NanoBRET™ IC50 values for BIP-1 and BIP-2 against their respective target kinases, compared to a known selective inhibitor.
| Compound | Target Kinase | NanoBRET™ IC50 (nM) |
| BIP-1 | Kinase A | 50 |
| BIP-2 | Kinase B | 250 |
| Reference Inhibitor A | Kinase A | 15 |
| Reference Inhibitor B | Kinase B | 80 |
Synthesizing the Data: A Holistic View of Compound Performance
By integrating the data from both the cell viability and target engagement assays, a more complete picture of the this compound compounds' potential emerges.
-
BIP-1 demonstrates potent target engagement in the nanomolar range and a corresponding cytotoxic effect in the low micromolar range. This suggests that its cellular activity is likely driven by the inhibition of Kinase A.
-
BIP-2 shows weaker target engagement and lower cytotoxicity compared to BIP-1. This could indicate a lower affinity for its target or that its cellular effects are mediated through other mechanisms.
The comparison with established inhibitors provides a crucial benchmark for evaluating the potency and potential of these novel compounds.
Conclusion: A Rigorous Path to Validation
The in vitro validation of this compound compounds requires a multifaceted approach that goes beyond simple cytotoxicity screening. By employing sophisticated techniques like the NanoBRET™ Target Engagement Assay in conjunction with robust cell viability assays, researchers can gain critical insights into a compound's mechanism of action and its therapeutic window. This comprehensive guide provides a scientifically sound framework for conducting these essential experiments, enabling researchers, scientists, and drug development professionals to make data-driven decisions and accelerate the discovery of novel therapeutics. The detailed protocols and comparative data presentation serve as a valuable resource for objectively evaluating the performance of this promising class of compounds.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. What are the similarities between MTT and MTS assays? | AAT Bioquest [aatbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Is Your MTT Assay the Right Choice? [promega.jp]
- 7. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 9. news-medical.net [news-medical.net]
- 10. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
Comparative analysis of different synthetic routes to 2-Bromoimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities, including applications as kinase inhibitors and anti-cancer agents. The functionalization of this core structure is crucial for the development of novel therapeutic agents. Among the various functionalized analogues, 2-bromoimidazo[1,2-a]pyrazine stands out as a key intermediate, offering a versatile handle for further chemical modifications through cross-coupling reactions. This guide provides a comparative analysis of the primary synthetic strategies to access this important building block, offering in-depth technical insights and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly categorized into two distinct approaches:
-
Direct Bromination of the Imidazo[1,2-a]pyrazine Core: This method involves the initial construction of the imidazo[1,2-a]pyrazine ring system, followed by electrophilic bromination. The regioselectivity of this reaction is a key consideration.
-
Cyclization of a Pre-brominated Pyrazine Precursor: In this strategy, a bromine atom is introduced onto the 2-aminopyrazine starting material prior to the cyclization step to form the fused imidazole ring.
This guide will delve into the specifics of each route, presenting a critical evaluation of their respective advantages and disadvantages, supported by experimental data and mechanistic rationale.
Route 1: Direct Electrophilic Bromination of Imidazo[1,2-a]pyrazine
This approach commences with the synthesis of the parent imidazo[1,2-a]pyrazine, which is then subjected to bromination. The imidazole ring of the imidazo[1,2-a]pyrazine system is more electron-rich than the pyrazine ring, thus directing electrophilic substitution to the 5-membered ring.[1]
Step 1: Synthesis of Imidazo[1,2-a]pyrazine
The most common method for constructing the imidazo[1,2-a]pyrazine core is the condensation of 2-aminopyrazine with a two-carbon electrophile, such as chloroacetaldehyde.[2]
-
To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as methanol or butanol, is added an aqueous solution of chloroacetaldehyde (1.05 eq).[2][3]
-
The reaction mixture is heated to reflux for a period of 24-48 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate or potassium carbonate and extracted with a suitable organic solvent, such as chloroform or ethyl acetate.[3]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford pure imidazo[1,2-a]pyrazine.
Step 2: Bromination of Imidazo[1,2-a]pyrazine
With the imidazo[1,2-a]pyrazine core in hand, the next step is the introduction of the bromine atom. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation. The regioselectivity of the bromination is highly dependent on the reaction conditions. While the C3 position is generally more reactive towards electrophiles, careful control of conditions can favor bromination at the C2 position. However, direct selective bromination at the C2 position is challenging and often leads to mixtures of products, including the 3-bromo and di-bromo derivatives.[2] For the purpose of this guide, a general procedure for bromination is outlined, with the caveat that optimization is likely required to achieve selectivity for the 2-bromo isomer.
-
Imidazo[1,2-a]pyrazine (1.0 eq) is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.[1]
-
N-Bromosuccinimide (1.0-1.2 eq) is added portion-wise to the stirred solution at room temperature.[1]
-
The reaction is stirred for 1-3 hours, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.[1]
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to isolate the this compound.
Mechanistic Insights
The formation of imidazo[1,2-a]pyrazine proceeds via an initial nucleophilic attack of the endocyclic nitrogen of 2-aminopyrazine on the carbonyl carbon of chloroacetaldehyde, followed by an intramolecular cyclization and subsequent dehydration.
The electrophilic bromination with NBS involves the generation of an electrophilic bromine species which then attacks the electron-rich imidazole ring. The regioselectivity is governed by the relative stability of the Wheland intermediates formed upon attack at the different positions of the imidazole ring.
Caption: Synthetic pathway for Route 1.
Route 2: Cyclization of 2-Amino-5-bromopyrazine
This strategy introduces the bromine atom at an early stage, starting with the bromination of 2-aminopyrazine. The resulting 2-amino-5-bromopyrazine is then cyclized to form the desired product. This approach offers the advantage of unambiguous regioselectivity for the bromine substituent on the pyrazine ring, which becomes the 6-position in the final product. To obtain the target 2-bromo isomer, a different cyclizing agent is required.
Step 1: Bromination of 2-Aminopyrazine
The selective bromination of 2-aminopyrazine at the 5-position can be achieved using NBS under controlled conditions.
-
2-Aminopyrazine (1.0 eq) is dissolved in acetonitrile.
-
N-Bromosuccinimide (1.1 eq) is added, and the mixture is stirred at room temperature.
-
The reaction is monitored by TLC. Upon completion, the solvent is evaporated.
-
The residue is purified by column chromatography to yield 2-amino-5-bromopyrazine.
Step 2: Cyclization to form this compound
A direct and efficient method to form the this compound from 2-aminopyrazine involves a one-pot reaction with a suitable three-carbon building block that already contains the bromine at the desired position. A plausible, though less commonly cited, approach could involve the use of a reagent like 2,2-dibromo-1-phenylethanone, which upon cyclization and subsequent elimination would yield the target molecule. A more direct, albeit potentially lower-yielding, method involves the reaction with bromoacetaldehyde.
A more reliable method to introduce the bromine at the 2-position starting from an aminopyrazine would be to use a reagent that delivers the C2-Br fragment directly during cyclization. However, detailed protocols for this specific transformation are less common in the literature. A more practical approach within this strategy would be to first form an imidazo[1,2-a]pyrazine with a substituent at the 2-position that can be later converted to a bromine. For the purpose of this guide, we will focus on a direct cyclization approach.
A green protocol for a similar class of compounds involves the reaction of a 2-amino-5-bromopyrazine with a phenacyl bromide in the presence of a catalyst like DABCO.[4] This would lead to a 2-phenyl-6-bromoimidazo[1,2-a]pyrazine. To obtain the target 2-bromo compound, a different cyclizing agent would be necessary.
Given the available literature, a more direct cyclization to afford the 2-bromo derivative from 2-aminopyrazine would likely involve a reagent such as bromoacetaldehyde, followed by a subsequent bromination step as in Route 1, as direct cyclization to form a 2-bromo derivative in one step is not well-documented for this specific substrate.
Therefore, for a practical synthesis of this compound, a combination of strategies is often the most effective. The most reliable and commonly reported methods ultimately lead to the direct bromination of the pre-formed imidazo[1,2-a]pyrazine ring, as outlined in Route 1, with the main challenge being the control of regioselectivity.
Caption: Synthetic pathway for Route 2, yielding the 6-bromo isomer.
Comparative Analysis
| Feature | Route 1: Direct Bromination | Route 2: Cyclization of Brominated Precursor |
| Starting Materials | 2-Aminopyrazine, Chloroacetaldehyde, NBS | 2-Aminopyrazine, NBS, Chloroacetaldehyde |
| Number of Steps | 2 | 2 |
| Key Challenge | Regioselectivity of bromination (2- vs. 3- vs. di-bromo) | Synthesis of the desired 2-bromo isomer can be challenging. |
| Reported Yields | Variable, dependent on regioselectivity. Can be high for the formation of the imidazo[1,2-a]pyrazine core (~98% with methanol as solvent).[2] Bromination yields are often moderate and product mixtures are common. | High yields for the initial bromination of 2-aminopyrazine are reported. Cyclization yields are generally good. However, this route typically yields the 6-bromo isomer. |
| Scalability | Potentially scalable, but purification to isolate the desired 2-bromo isomer can be challenging on a large scale. | The initial bromination and cyclization steps are generally scalable. |
| Cost of Reagents | Common and relatively inexpensive reagents. | Common and relatively inexpensive reagents. |
| Safety Considerations | Chloroacetaldehyde is toxic and corrosive. NBS is a lachrymator and should be handled with care. Solvents like DMF are toxic. | NBS should be handled with care. Chloroacetaldehyde is toxic and corrosive. |
Conclusion and Recommendations
Both synthetic strategies present viable pathways to substituted bromoimidazo[1,2-a]pyrazines.
Route 1 (Direct Bromination) is conceptually straightforward but is often plagued by a lack of regioselectivity during the bromination step. Achieving a high yield of the desired 2-bromo isomer may require extensive optimization of reaction conditions, including solvent, temperature, and the brominating agent. This route may be suitable for exploratory studies where small quantities of the material are needed and purification of isomers is feasible.
Route 2 (Cyclization of a Pre-brominated Pyrazine) offers excellent control over the position of the bromine atom on the pyrazine ring, leading unambiguously to 6-bromoimidazo[1,2-a]pyrazine. However, this is not the target molecule. To synthesize this compound via a cyclization strategy, a more specialized C2-building block would be required, and the literature on this specific transformation is sparse.
Recommendation for the synthesis of this compound:
Based on the available literature, the most practical and reliable approach for obtaining this compound is Route 1 , despite the challenges with regioselectivity. Researchers should be prepared to invest effort in optimizing the bromination step and employ careful chromatographic purification to isolate the desired isomer. The development of more regioselective direct C2-bromination methods for the imidazo[1,2-a]pyrazine core would be a valuable contribution to the field.
References
A Comparative Guide to the Efficacy of 2-Bromoimidazo[1,2-a]pyrazine-Based Inhibitors
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in the quest for novel therapeutics. Its inherent drug-like properties and synthetic tractability have led to the development of a diverse range of inhibitors targeting key players in human disease and bacterial pathogenesis. This guide provides an in-depth, objective comparison of the efficacy of 2-bromoimidazo[1,2-a]pyrazine-based inhibitors against two distinct and significant targets: the Aurora kinases, crucial regulators of mitosis, and the bacterial VirB11 ATPase, an essential component of type IV secretion systems.
Through a synthesis of experimental data, we will benchmark these compounds against established and alternative inhibitors, providing a clear perspective on their potential and limitations. This analysis is supported by detailed experimental protocols and visual workflows to empower your own research and development endeavors.
The Rise of a Versatile Scaffold: Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid structure provides a well-defined framework for the spatial orientation of various substituents, allowing for fine-tuning of target affinity and selectivity. The bromo- a common functional group in medicinal chemistry, serves as a versatile handle for further chemical modifications, enabling the exploration of a broad chemical space and the optimization of lead compounds.
This guide will focus on two key areas where imidazo[1,2-a]pyrazine-based inhibitors have shown promise: oncology, through the inhibition of Aurora kinases, and infectious diseases, by targeting the bacterial VirB11 ATPase.
Targeting the Gatekeepers of Mitosis: Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play a pivotal role in regulating cell division. Their overexpression is a hallmark of many cancers, making them attractive targets for anticancer drug development. Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.
The Imidazo[1,2-a]pyrazine Contender: SCH 1473759
A notable example of an imidazo-[1,2-a]-pyrazine-based Aurora kinase inhibitor is SCH 1473759. This compound has demonstrated potent, picomolar-level inhibition of both Aurora A and B kinases[1][2].
Comparative Efficacy: Imidazo[1,2-a]pyrazines vs. Clinical-Stage Aurora Kinase Inhibitors
To contextualize the efficacy of SCH 1473759, we compare it to several well-characterized Aurora kinase inhibitors that have entered clinical trials. This comparison highlights the competitive potency of the imidazo[1,2-a]pyrazine scaffold.
| Inhibitor | Target(s) | IC50 / Ki (nM) | Status |
| SCH 1473759 (Imidazo[1,2-a]pyrazine-based) | Aurora A, Aurora B | TdF Kd: Aur A = 0.02 nM, Aur B = 0.03 nM [1][2] | Preclinical |
| Alisertib (MLN8237) | Aurora A selective | IC50: Aur A = 1.2 nM, Aur B = 396.5 nM[3] | Clinical Trials[4][5] |
| Barasertib (AZD1152) | Aurora B selective | Ki: Aur B-INCENP < 0.001 µM, Aur A = 1.4 µM[6] | Clinical Trials[3][7] |
| AMG-900 | Pan-Aurora | IC50: Aur A = 5 nM, Aur B = 4 nM, Aur C = 1 nM[8] | Phase I Clinical Trials[8] |
| SNS-314 | Pan-Aurora | IC50: Aur A = 9 nM, Aur B = 31 nM, Aur C = 3 nM[8] | Phase I Clinical Trial[8] |
| MK-5108 (VX689) | Aurora A selective | IC50: Aur A = 0.064 nM[8] | Phase I Clinical Trial[8] |
Expert Analysis: The data clearly positions the imidazo[1,2-a]pyrazine scaffold, exemplified by SCH 1473759, as a highly potent inhibitor of Aurora kinases, with efficacy comparable to or exceeding that of several clinical-stage candidates. The picomolar dissociation constants (Kd) for SCH 1473759 suggest a strong and durable interaction with the target kinases. The choice between a pan-Aurora inhibitor and a selective inhibitor often depends on the specific cancer biology and the desire to mitigate off-target effects. While pan-inhibitors like AMG-900 and SNS-314 show broad efficacy, selective inhibitors like Alisertib and MK-5108 may offer a better therapeutic window in certain contexts. The dual A/B inhibition profile of SCH 1473759 could be advantageous in cancers where both kinases are overexpressed.
Signaling Pathway: The Role of Aurora Kinases in Mitosis
Caption: Aurora kinase signaling pathway during mitosis.
Disrupting Bacterial Virulence: Targeting the VirB11 ATPase
The rise of antibiotic resistance necessitates the development of novel antibacterial agents that act on new targets. The bacterial type IV secretion system (T4SS) is a crucial virulence factor for many pathogenic bacteria, including Helicobacter pylori, translocating effector proteins and DNA into host cells. The VirB11 ATPase, HP0525 in H. pylori, is an essential component of the T4SS, providing the energy for this process. Inhibiting VirB11 is a promising strategy to disarm bacteria without necessarily killing them, which may reduce the selective pressure for resistance development.
The Imidazo[1,2-a]pyrazine Frontrunner
Research has identified 8-amino-imidazo[1,2-a]pyrazine derivatives as inhibitors of the VirB11 ATPase HP0525[1][2]. A lead compound from this series demonstrated an IC50 of 7 µM in in vitro screening[2][9]. While subsequent optimization of this scaffold has been explored, significant improvements in potency have yet to be reported[2].
Comparative Efficacy: Imidazo[1,2-a]pyrazines vs. Alternative VirB11 Inhibitors
Direct comparisons of VirB11 ATPase inhibitors with IC50 values are limited in the literature. However, other classes of molecules have been identified as inhibitors of VirB11 homologs or the downstream process of bacterial conjugation.
| Inhibitor Class | Specific Example | Mechanism of Action / Effect | Potency |
| Imidazo[1,2-a]pyrazines | 8-amino derivative | Competitive inhibitor of ATP binding to VirB11 ATPase HP0525[2][9] | IC50 = 7 µM [2][9] |
| 2-Alkynoic Fatty Acids | 2-Hexadecynoic Acid (2-HDA) | Inhibits bacterial conjugation, likely by affecting the membrane binding of the VirB11 homolog TrwD[10][11][12] | Reduces conjugation frequency up to 10-fold in microcosms and 50-fold in the mouse gut[12] |
| 2-Brominated Fatty Acids | 2-Bromopalmitic Acid | Competes with palmitic acid for binding to the VirB11 homolog TrwD, inhibiting its ATPase activity and bacterial conjugation[10] | Effective inhibitor of TrwD ATPase activity and bacterial conjugation[10] |
Expert Analysis: The 8-amino-imidazo[1,2-a]pyrazine derivative represents a promising starting point for the development of VirB11 ATPase inhibitors, with a defined molecular target and a measured IC50 value. The alternative inhibitors, 2-alkynoic and 2-brominated fatty acids, offer a different mechanistic approach. They appear to disrupt the interaction of the ATPase with the bacterial membrane, a novel strategy for inhibiting the T4SS. While direct IC50 comparisons are not yet available, their demonstrated ability to inhibit bacterial conjugation in vivo is a strong indicator of their potential as anti-virulence agents. The imidazo[1,2-a]pyrazine scaffold offers the advantage of being a well-established platform for structure-activity relationship (SAR) studies, which could lead to the development of more potent and selective inhibitors of the VirB11 ATPase.
Experimental Protocols: A Guide to Benchmarking Inhibitor Efficacy
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of these inhibitors.
Protocol 1: In Vitro ATPase Inhibition Assay (Colorimetric)
This protocol is designed to determine the IC50 value of a test compound against a purified ATPase, such as VirB11.
Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the ATPase. The amount of Pi is quantified using a colorimetric reagent, and the inhibition is calculated relative to a control without the inhibitor.
Materials:
-
Purified VirB11 ATPase
-
ATP solution (100 mM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2)
-
Test inhibitor stock solution (in DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified VirB11 ATPase to the desired concentration in pre-chilled assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup: In a 96-well plate, add 25 µL of the diluted enzyme to each well.
-
Add 25 µL of the serially diluted inhibitor or vehicle control (assay buffer with DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding 50 µL of a pre-warmed ATP solution to each well to a final desired concentration (e.g., 1 mM).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Detection: Stop the reaction by adding 50 µL of the phosphate detection reagent to each well.
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for ATPase Inhibition Assay
Caption: A typical workflow for an in vitro ATPase inhibition assay.
Protocol 2: Cell Viability Assay (MTT)
This protocol is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa for Aurora kinase inhibitors)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Test inhibitor stock solution (in DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of potent inhibitors against diverse and important biological targets. As demonstrated in this guide, these compounds exhibit compelling efficacy against both Aurora kinases and the bacterial VirB11 ATPase.
For Aurora kinase inhibition , the imidazo[1,2-a]pyrazine-based inhibitor SCH 1473759 displays picomolar potency, placing it among the most potent Aurora kinase inhibitors discovered to date. Further preclinical development of this and related compounds is warranted to assess their therapeutic potential in oncology.
In the realm of antibacterial drug discovery , the 8-amino-imidazo[1,2-a]pyrazine derivatives represent a promising class of anti-virulence agents targeting the VirB11 ATPase. While further optimization is needed to enhance their potency, their novel mechanism of action holds the potential to circumvent existing antibiotic resistance mechanisms.
The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the field. By understanding the efficacy and mechanisms of action of these inhibitors, and by employing robust and validated experimental methodologies, the scientific community can continue to build upon the promise of the imidazo[1,2-a]pyrazine scaffold to deliver the next generation of innovative medicines.
References
- 1. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and evaluation of peptide-imidazo[1,2-a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of stress-induced mitogen-activated protein kinase expressional dynamic using reverse transcription quantitative real-time PCR [pubmed.ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
- 10. Conjugation inhibitors compete with palmitic acid for binding to the conjugative traffic ATPase TrwD, providing a mechanism to inhibit bacterial conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inglés (Estados Unidos) [web.unican.es]
- 12. Conjugation Inhibitors Effectively Prevent Plasmid Transmission in Natural Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromoimidazo[1,2-A]pyrazine
As researchers and drug development professionals, our work with novel chemical entities like 2-Bromoimidazo[1,2-A]pyrazine is foundational to discovery. However, our responsibility extends beyond the bench to ensure that every stage of the chemical lifecycle, including disposal, is managed with the utmost regard for safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.
The procedures outlined herein are rooted in the principle of "cradle-to-grave" responsibility for hazardous waste, a cornerstone of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] As the generator of the waste, your laboratory is accountable for its safe management from the point of generation to its final disposal.[2]
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated heterocyclic compound, a class of chemicals that often requires specific handling and disposal protocols.[3][4]
Based on available Safety Data Sheets (SDS) for this and structurally similar compounds, this compound presents the following hazards:
-
Acute Toxicity: Harmful if swallowed.[5]
-
Respiratory Irritation: May cause respiratory irritation.[6][7]
The presence of a halogen (bromine) is a critical factor for waste segregation. Halogenated organic compounds require specific incineration conditions to prevent the formation of highly toxic and persistent environmental pollutants like dioxins and furans. Therefore, they must never be mixed with non-halogenated solvent waste.[3]
Table 1: GHS Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Category | GHS Code | Description | Required PPE |
| Health Hazards | H302 | Harmful if swallowed | --- |
| H315 | Causes skin irritation | Chemical-resistant gloves (e.g., Nitrile) | |
| H319 | Causes serious eye irritation | Chemical safety goggles and/or face shield | |
| H335 | May cause respiratory irritation | Use only in a well-ventilated area or chemical fume hood | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | Work within a certified chemical fume hood |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | Lab coat, closed-toe shoes, gloves, eye protection | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | Have safety shower and eyewash station accessible | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | Have eyewash station immediately accessible | |
| P501 | Dispose of contents/container to an approved waste disposal plant | Follow protocols outlined in this guide |
Regulatory Framework: EPA and OSHA Compliance
Proper disposal is not just a best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:
-
Environmental Protection Agency (EPA): Under the RCRA, the EPA establishes the framework for managing hazardous waste.[1][8] This includes procedures for identifying, classifying, generating, and disposing of chemical waste to protect human health and the environment.[2][8]
-
Occupational Safety and Health Administration (OSHA): OSHA ensures workplace safety.[9] Their standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) and Hazard Communication standards, mandate safe handling procedures, employee training, and emergency preparedness in laboratories.[10][11][12]
Waste Management Decision Workflow
The following workflow provides a visual guide to the decision-making process for managing waste streams containing this compound.
Caption: Waste Management Workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to standardized protocols is crucial for ensuring safety and compliance. The following procedures provide detailed, actionable steps for managing different waste streams.
Protocol 4.1: Segregation and Collection of Chemical Waste
This protocol applies to the routine collection of solid and liquid waste generated during experimentation.
-
Designate Waste Containers: Before starting work, designate separate, clearly labeled waste containers for halogenated and non-halogenated waste. Use containers compatible with the chemical waste.
-
Labeling: The container for this compound waste must be labeled: "HAZARDOUS WASTE: HALOGENATED ORGANIC ". List all chemical constituents, including solvents.
-
Solid Waste Collection: Place all contaminated disposables (e.g., gloves, weigh boats, silica gel) directly into the designated halogenated solid waste container.
-
Liquid Waste Collection: Pour all waste solutions, reaction mixtures, and solvent rinses containing the compound into the designated halogenated liquid waste container.
-
Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a secondary containment bin in a well-ventilated area, away from ignition sources.
Protocol 4.2: Spill and Gross Contamination Cleanup
This protocol outlines the immediate steps for managing a small-scale spill.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Containment: For a solid spill, gently cover with an absorbent material to prevent dust generation.[13]
-
Cleanup: Carefully sweep or vacuum the spilled material and absorbent into a suitable container.[6][14] Do not generate airborne dust.
-
Disposal: Seal the container, label it as "HAZARDOUS WASTE: SPILL DEBRIS containing this compound ", and dispose of it through your institution's hazardous waste program.
-
Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the wipe as halogenated solid waste.
Protocol 4.3: Decontamination of "RCRA Empty" Containers
An empty chemical container is only considered non-hazardous ("RCRA Empty") after it has been properly decontaminated.[15] This protocol is essential for preventing the improper disposal of residual hazardous material.
-
Initial Removal: Remove as much of the product as possible using normal means (e.g., scraping, pouring).[15]
-
Select a Solvent: Choose a solvent in which this compound is soluble (e.g., acetone, methanol).
-
Perform Triple Rinse:
-
Rinse 1: Add the solvent to the container, filling it to about 10% of its volume. Secure the lid and swirl thoroughly to rinse all interior surfaces.
-
Pour Rinsate: Empty the solvent (now called "rinsate") into your designated "HALOGENATED ORGANIC LIQUID WASTE " container.[3][16] This is critical; the rinsate is hazardous waste.
-
Repeat: Perform this rinsing procedure two more times for a total of three rinses.[17][18]
-
-
Dry the Container: Allow the empty, rinsed container to air-dry completely in a chemical fume hood to remove any remaining solvent vapors.[15]
-
Prepare for Disposal:
-
Deface the Label: Completely obscure or remove the original manufacturer's label.[17]
-
Mark as Empty: Clearly write "EMPTY " or "MT " on the container.[16][17]
-
Dispose: Remove the cap and dispose of the container in the appropriate non-hazardous waste stream, such as a designated box for clean laboratory glass.[17]
-
Emergency Preparedness
In accordance with OSHA guidelines, every laboratory must have a written health and safety plan that includes emergency procedures.[9]
-
Know Your Resources: Be aware of the location and proper operation of safety showers, eyewash stations, fire extinguishers, and spill kits.
-
Emergency Contacts: Ensure emergency contact information for your institution's Environmental Health & Safety (EHS) office and emergency services is clearly posted.
-
Training: All personnel handling hazardous chemicals must receive proper training on their risks and the appropriate emergency response actions.[9][10]
By integrating these scientifically sound and regulation-compliant procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure the responsible stewardship of the chemical resources that drive scientific advancement.
References
- 1. axonator.com [axonator.com]
- 2. epa.gov [epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromoimidazo[1,2-a]pyrazine | 912773-24-1 [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. combi-blocks.com [combi-blocks.com]
- 15. mlienvironmental.com [mlienvironmental.com]
- 16. - Division of Research Safety | Illinois [drs.illinois.edu]
- 17. Chemical Containers | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 18. axiomproductsusa.com [axiomproductsusa.com]
A Senior Application Scientist's Guide to the Safe Handling of 2-Bromoimidazo[1,2-A]pyrazine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromoimidazo[1,2-A]pyrazine could not be located. This guide is constructed based on the known hazards of structurally similar compounds, including 3-Bromoimidazo(1,2-a)pyrazine and 6-Bromoimidazo[1,2-a]pyrazine, and established best practices for handling halogenated heterocyclic compounds.[1][2] It is imperative to treat this compound as a compound of unknown toxicity and to handle it with the utmost care. This guide is intended for informational purposes and should supplement, not replace, a thorough risk assessment and the specific SDS for any chemical being used.
Hazard Analysis: Understanding the Risks of this compound
Based on data from close structural analogs, this compound is anticipated to present several health hazards.[1][2] The imidazo[1,2-a]pyrazine core is a common scaffold in medicinal chemistry, and while this highlights its utility, it also underscores the need for careful handling to avoid unintended biological activity. The presence of a bromine atom on the aromatic ring system can also influence its reactivity and toxicological profile.
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2] Prolonged or repeated exposure could lead to more severe effects like dermatitis.[1]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation, and potentially severe eye damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2]
-
Harmful if Swallowed: There is a potential for this compound to be harmful if ingested.[2]
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE plan is the cornerstone of safe handling. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Routine Handling in a Controlled Laboratory Setting
For small-scale operations such as weighing, preparing solutions, and running reactions in a fume hood, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. Ensure gloves are appropriate for the specific solvent and have a suitable breakthrough time. |
| Respiratory Protection | Not generally required when working in a certified chemical fume hood. | A properly functioning fume hood provides adequate ventilation to minimize inhalation exposure. |
Scenarios Requiring Enhanced Protection
Certain situations may increase the risk of exposure and necessitate a higher level of PPE:
-
Large-Scale Operations: When handling larger quantities of the material, the potential for significant spills and aerosol generation increases. In such cases, a chemical-resistant apron and double-gloving should be considered.
-
Potential for Aerosol Generation: Procedures such as sonication or vigorous mixing may generate aerosols. If these must be performed outside of a fume hood (not recommended), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3]
-
Emergency Situations: In the event of a large spill or uncontrolled release, a self-contained breathing apparatus (SCBA) may be necessary.[1]
Operational Plan: A Step-by-Step Approach to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures that all personnel are aware of the correct procedures.
Preparation and Weighing
-
Designated Work Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood.
-
Pre-use Inspection: Before starting any work, ensure that the fume hood is functioning correctly and that all necessary safety equipment, including an eyewash station and safety shower, is accessible and operational.[3]
-
Weighing: Weigh the compound on a tared weigh boat inside the fume hood. Use anti-static tools if the material is a fine powder to prevent dispersal.
Solution Preparation and Reaction Setup
-
Solvent Selection: Choose the least hazardous solvent appropriate for the procedure.
-
Dissolution: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Transfers: Use appropriate tools, such as pipettes or syringes, for all transfers to minimize the risk of spills.
-
Reaction Monitoring: Conduct all reactions within the fume hood.
Post-Procedure Decontamination
-
Cleaning: Decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent and then soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as contaminated waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[1]
Emergency Response Plan
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
-
Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][4] For large spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated solid materials, including gloves, weigh boats, and absorbent materials, should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled container for halogenated organic waste. Do not pour this waste down the drain.[1][3]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4]
Visualizations
PPE Selection Workflow
Caption: PPE Selection Decision Workflow
Emergency Response Logic
Caption: Emergency Response for Accidental Exposure
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
